Oxaprotiline Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39022-39-4 |
|---|---|
Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H |
InChI Key |
MUOSVLIKDZRWMP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
39022-39-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
56433-44-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Oxaprotiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprotiline Hydrochloride, a tetracyclic antidepressant related to maprotiline, was investigated for the treatment of depression but was never brought to market. Its primary mechanism of action is the potent and selective inhibition of norepinephrine reuptake, a function attributed almost exclusively to its S(+)-enantiomer, dextroprotiline. The R(-)-enantiomer, levoprotiline, is largely inactive at the norepinephrine transporter but contributes to the compound's overall profile through selective histamine H1 receptor antagonism. This guide provides a detailed examination of the stereospecific pharmacodynamics of Oxaprotiline, quantitative binding data, detailed experimental protocols for assessing its activity, and visual representations of its action and relevant experimental workflows.
Introduction
Oxaprotiline, also known as hydroxymaprotiline, is a racemic compound belonging to the tetracyclic antidepressant (TeCA) class.[1] It is comprised of two optically active isomers: S(+)-oxaprotiline (dextroprotiline) and R(-)-oxaprotiline (levoprotiline).[2] The pharmacological activity of racemic oxaprotiline is defined by the distinct and complementary actions of these enantiomers. The primary antidepressant effect is driven by dextroprotiline's potent and selective inhibition of the norepinephrine transporter (NET).[1] In contrast, levoprotiline is a selective H1 receptor antagonist with negligible affinity for monoamine transporters.[1] This stereospecificity makes oxaprotiline a valuable tool for investigating the distinct roles of norepinephrine reuptake inhibition and histamine receptor antagonism in pharmacology.
Core Mechanism of Action & Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its stereoselective interaction with monoamine transporters and receptors.
Primary Action: Norepinephrine Reuptake Inhibition
The therapeutic potential of oxaprotiline as an antidepressant resides in its activity as a norepinephrine reuptake inhibitor (NRI).[1] This action is mediated by the S(+)-enantiomer, dextroprotiline, which potently blocks the norepinephrine transporter (NET).[1] By inhibiting NET, dextroprotiline increases the synaptic concentration and residence time of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be a key factor in alleviating depressive symptoms.
Chronic administration of dextroprotiline leads to adaptive changes in the noradrenergic system, most notably a down-regulation and subsensitivity of β-adrenergic receptors.[1] This is considered a downstream consequence of the sustained increase in synaptic norepinephrine.
Enantiomer-Specific Receptor Interactions
-
S(+)-Oxaprotiline (Dextroprotiline): This is the pharmacologically active enantiomer concerning antidepressant effects. It is a potent norepinephrine reuptake inhibitor and a histamine H1 receptor antagonist.[1] It also displays very weak antagonist activity at the α1-adrenergic receptor.[1] Its affinity for the serotonin transporter (SERT), dopamine transporter (DAT), α2-adrenergic receptor, and muscarinic acetylcholine receptors is negligible.[1]
-
R(-)-Oxaprotiline (Levoprotiline): This enantiomer is a selective histamine H1 receptor antagonist.[1] It has no significant affinity for norepinephrine, serotonin, or dopamine transporters, nor for adrenergic or muscarinic acetylcholine receptors.[1] While not contributing to the primary antidepressant mechanism of norepinephrine reuptake inhibition, its antihistaminic properties could contribute to sedative side effects.
Data Presentation: Receptor and Transporter Binding Profile
The following table summarizes the binding affinities of Oxaprotiline's enantiomers. While precise Ki values are not consistently reported in the literature for this unmarketed compound, the qualitative potencies are well-established.
| Target | S(+)-Dextroprotiline Affinity | R(-)-Levoprotiline Affinity |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | Potent Inhibitor | Very Weak / Inactive |
| Serotonin Transporter (SERT) | Negligible | Negligible |
| Dopamine Transporter (DAT) | Negligible | Negligible |
| Neurotransmitter Receptors | ||
| Histamine H1 Receptor | Potent Antagonist | Potent Antagonist |
| α1-Adrenergic Receptor | Very Weak Antagonist | Negligible |
| α2-Adrenergic Receptor | Negligible | Negligible |
| Muscarinic Acetylcholine Receptors | Negligible | Negligible |
Mandatory Visualizations
Signaling Pathways and Pharmacological Targets
Caption: S(+)-Dextroprotiline selectively blocks the norepinephrine transporter (NET).
Caption: Distinct pharmacological targets of Oxaprotiline's enantiomers.
Experimental Workflow Diagram
Caption: Workflow for an in vitro [3H]-Norepinephrine uptake assay in synaptosomes.
Experimental Protocols
The stereoselective mechanism of Oxaprotiline has been elucidated through various key in vitro and in vivo experiments.
In Vitro: Norepinephrine Uptake Inhibition Assay in Synaptosomes
This assay quantifies the ability of a compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals.
Objective: To determine the IC50 value of Oxaprotiline enantiomers for the inhibition of [3H]-Norepinephrine ([3H]-NE) uptake into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the brain region of interest (e.g., cerebral cortex or hypothalamus) on ice.[3]
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce tissue grinder with 10-12 slow strokes.[3][4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 - 1,200 x g) for 10 minutes at 4°C to remove nuclei and cellular debris (Pellet 1).[2]
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 - 20,000 x g) for 20 minutes at 4°C.[2][5] The resulting pellet (Pellet 2) is the crude synaptosomal fraction.
-
Gently resuspend the pellet in a suitable Krebs-Ringer or HEPES-based assay buffer.[5] Determine protein concentration using a standard method (e.g., BCA Protein Assay).[2]
-
-
Uptake Assay:
-
In assay tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of S(+)-Oxaprotiline, R(-)-Oxaprotiline, or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-NE (e.g., 50 nM).
-
Allow the reaction to proceed for a short duration (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several rapid washes with ice-cold assay buffer to remove extracellular [3H]-NE.
-
Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a standard NET inhibitor like desipramine.[3]
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the trapped radioactivity, representing [3H]-NE taken up by the synaptosomes, using a liquid scintillation counter.
-
Calculate the percentage inhibition of specific uptake for each drug concentration.
-
Determine the IC50 (concentration of drug that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo: Human Tyramine Pressor Test
This clinical pharmacology method assesses peripheral NET inhibition by measuring the cardiovascular response to tyramine, an indirectly acting sympathomimetic amine.[6]
Objective: To confirm the stereoselective inhibition of peripheral norepinephrine uptake by Oxaprotiline enantiomers in human subjects.[7]
Methodology:
-
Subject Preparation:
-
Healthy volunteers are enrolled after providing informed consent. Subjects are typically required to be at rest in a supine position for at least 30 minutes before the test begins.
-
An intravenous line is established for drug administration. Blood pressure and heart rate are monitored continuously.[6]
-
-
Baseline Tyramine Sensitivity:
-
A dose-response curve to tyramine is established at baseline (before oxaprotiline administration).
-
Bolus intravenous injections of tyramine are administered at escalating doses (e.g., 0.5, 1, 2, 4, 6, 8 mg).[7]
-
The pressor response (increase in systolic blood pressure) is recorded for each dose.
-
The dose of tyramine required to raise systolic blood pressure by 30 mm Hg (PD30) is determined from the dose-response curve.[6]
-
-
Post-Drug Administration:
-
Subjects are administered a single dose of S(+)-Oxaprotiline, R(-)-Oxaprotiline, or placebo in a double-blind, crossover design.
-
After a set period to allow for drug absorption and distribution (e.g., 2-4 hours), the tyramine pressor test is repeated.
-
-
Data Analysis:
-
A new PD30 value is calculated after drug administration.
-
Inhibition of NET by an active compound like S(+)-Oxaprotiline will block tyramine's entry into the presynaptic terminal, thus blunting its ability to displace norepinephrine. This results in a significant increase in the PD30 value (i.e., more tyramine is required to produce the same pressor effect), indicating a decrease in tyramine sensitivity.[7]
-
The ratio of the post-drug PD30 to the baseline PD30 provides a quantitative measure of peripheral NET inhibition.
-
Conclusion
The mechanism of action of this compound is a clear example of stereospecific pharmacology. Its primary effect, potent and selective inhibition of the norepinephrine transporter, is almost entirely attributable to the S(+)-enantiomer, dextroprotiline. This action leads to increased synaptic norepinephrine levels and subsequent adaptive changes in the noradrenergic system, which are believed to underlie its antidepressant properties. The R(-)-enantiomer, levoprotiline, functions as a selective H1 receptor antagonist, contributing to the compound's overall profile but not its primary antidepressant mechanism. The negligible interaction of both enantiomers with serotonergic, dopaminergic, and cholinergic systems underscores the selectivity of the compound for the noradrenergic and histaminergic systems. Although never commercialized, the distinct profiles of its enantiomers make Oxaprotiline a valuable research tool for dissecting the contributions of norepinephrine reuptake and histamine antagonism to neuropharmacological effects.
References
- 1. Oxaprotiline [medbox.iiab.me]
- 2. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Oxaprotiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a plausible synthetic pathway for Oxaprotiline Hydrochloride, a tetracyclic antidepressant. The proposed synthesis is based on established chemical principles and analogous reactions reported in the scientific literature for structurally related compounds.
Overview of the Synthetic Strategy
The synthesis of this compound can be envisioned through a multi-step sequence commencing with the functionalization of a readily available tricyclic aromatic hydrocarbon, anthracene. The core of the strategy involves the construction of the characteristic 9,10-ethanoanthracene skeleton via a Diels-Alder reaction. The key steps in this proposed pathway are:
-
Friedel-Crafts Acylation of Anthracene: Introduction of an acetyl group at the 9-position of the anthracene core.
-
Alpha-Bromination: Halogenation of the methyl group of the acetyl moiety to create a reactive site for nucleophilic substitution.
-
Amination: Introduction of the methylamino group through reaction with methylamine.
-
Ketone Reduction: Conversion of the carbonyl group to a secondary alcohol.
-
Diels-Alder Cycloaddition: Formation of the bridged ethano-anthracene system.
-
Salt Formation: Conversion of the final free base to the hydrochloride salt to enhance stability and solubility.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on yields reported for analogous reactions in the literature.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Melting Point (°C) |
| 1 | Friedel-Crafts Acylation | Anthracene | 9-Acetylanthracene | 220.28 | 123.7 | 85-95 | 75-76 |
| 2 | Alpha-Bromination | 9-Acetylanthracene | 2-Bromo-1-(anthracen-9-yl)ethan-1-one | 299.18 | 135.3 | 70-80 | 118-120 |
| 3 | Amination | 2-Bromo-1-(anthracen-9-yl)ethan-1-one | 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one | 249.32 | 83.4 | 60-70 | N/A (often used in next step without extensive purification) |
| 4 | Ketone Reduction | 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one | 1-(Anthracen-9-yl)-2-(methylamino)ethanol | 251.34 | 58.6 | 80-90 | 145-147 |
| 5 | Diels-Alder Reaction | 1-(Anthracen-9-yl)-2-(methylamino)ethanol | Oxaprotiline | 293.40 | 68.5 | 50-60 | 134-136 |
| 6 | Salt Formation | Oxaprotiline | This compound | 329.86 | 76.8 | >95 | 225-227 |
Note: Theoretical yields are calculated based on 100g of the initial starting material, Anthracene, and assuming 100% conversion in each preceding step for calculation simplicity. Expected yields are literature-based estimates for analogous reactions.
Detailed Experimental Protocols
Step 1: Synthesis of 9-Acetylanthracene (Friedel-Crafts Acylation)
-
Materials: Anthracene (100 g, 0.56 mol), Acetyl chloride (48.5 g, 0.62 mol), Anhydrous aluminum chloride (82.5 g, 0.62 mol), Dichloromethane (1 L).
-
Procedure:
-
A 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube) is charged with anthracene and 500 mL of dichloromethane.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred suspension.
-
Acetyl chloride, dissolved in 200 mL of dichloromethane, is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by carefully pouring the mixture onto 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
The organic layer is separated, washed with water (2 x 500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from ethanol to afford 9-acetylanthracene as yellow needles.
-
Step 2: Synthesis of 2-Bromo-1-(anthracen-9-yl)ethan-1-one (Alpha-Bromination)
-
Materials: 9-Acetylanthracene (100 g, 0.45 mol), Bromine (72 g, 0.45 mol), Dichloromethane (1 L), Acetic acid (10 mL).
-
Procedure:
-
9-Acetylanthracene is dissolved in 800 mL of dichloromethane in a 2L flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to neutralize HBr fumes.
-
A catalytic amount of acetic acid is added.
-
A solution of bromine in 200 mL of dichloromethane is added dropwise at room temperature with constant stirring. The color of bromine should disappear before adding the next drop.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is washed with water (2 x 500 mL), 5% sodium thiosulfate solution (500 mL) to remove any unreacted bromine, and brine (500 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Recrystallization from a mixture of dichloromethane and hexane yields 2-bromo-1-(anthracen-9-yl)ethan-1-one.
-
Step 3: Synthesis of 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one (Amination)
-
Materials: 2-Bromo-1-(anthracen-9-yl)ethan-1-one (100 g, 0.33 mol), Methylamine (40% solution in water, 128 g, 1.65 mol), Tetrahydrofuran (THF, 1 L).
-
Procedure:
-
The alpha-bromo ketone is dissolved in 700 mL of THF in a 2L flask.
-
The solution is cooled to 0 °C, and the aqueous methylamine solution is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude amino ketone, which is often used in the next step without further purification.
-
Step 4: Synthesis of 1-(Anthracen-9-yl)-2-(methylamino)ethanol (Ketone Reduction)
-
Materials: 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one (crude from previous step, ~0.33 mol), Sodium borohydride (18.7 g, 0.50 mol), Methanol (1 L).
-
Procedure:
-
The crude amino ketone is dissolved in methanol in a 2L flask and cooled to 0 °C.
-
Sodium borohydride is added in small portions over 30 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of 1M hydrochloric acid until the effervescence ceases.
-
The methanol is removed under reduced pressure.
-
The residue is made alkaline with 2M sodium hydroxide and extracted with ethyl acetate (3 x 400 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethyl acetate/hexane affords the pure amino alcohol.
-
Step 5: Synthesis of Oxaprotiline (Diels-Alder Reaction)
-
Materials: 1-(Anthracen-9-yl)-2-(methylamino)ethanol (50 g, 0.20 mol), Ethylene, Toluene (500 mL), High-pressure autoclave.
-
Procedure:
-
A solution of 1-(anthracen-9-yl)-2-(methylamino)ethanol in toluene is placed in a high-pressure autoclave.
-
The autoclave is purged with nitrogen and then pressurized with ethylene to 50-100 atm.
-
The mixture is heated to 180-220 °C with stirring for 24-48 hours.
-
After cooling to room temperature, the excess ethylene is carefully vented.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/triethylamine) to give Oxaprotiline free base.
-
Step 6: Synthesis of this compound (Salt Formation)
-
Materials: Oxaprotiline (50 g, 0.17 mol), Hydrochloric acid (ethanolic solution, 1M), Diethyl ether (500 mL).
-
Procedure:
-
Oxaprotiline is dissolved in a minimal amount of absolute ethanol.
-
The solution is cooled in an ice bath, and a 1M solution of hydrochloric acid in ethanol is added dropwise with stirring until the solution becomes acidic (tested with pH paper).
-
Diethyl ether is added to precipitate the hydrochloride salt.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.
-
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Proposed synthesis pathway for this compound.
The Stereospecificity of Oxaprotiline: A Tale of Two Enantiomers in Antidepressant Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprotiline, a tetracyclic antidepressant and a structural analogue of maprotiline, exists as a racemic mixture of two stereoisomers: (S)-(+)-oxaprotiline and (R)-(-)-oxaprotiline. This guide delves into the critical role of stereoisomerism in the pharmacological activity of oxaprotiline, highlighting the distinct profiles of its enantiomers. The (S)-(+)-enantiomer is a potent inhibitor of norepinephrine reuptake, the primary mechanism attributed to its antidepressant effects. In contrast, the (R)-(-)-enantiomer is significantly less active at the norepinephrine transporter but exhibits a higher affinity for histamine H1 receptors, contributing to a different pharmacological and side-effect profile. This document provides a comprehensive overview of the stereoselective pharmacology, clinical implications, and relevant experimental methodologies to facilitate further research and development in the field of antidepressant therapy.
Introduction
The development of antidepressant medications has evolved from broad-spectrum agents to highly specific molecules targeting distinct neurochemical pathways. Oxaprotiline, a derivative of maprotiline, emerged as a promising candidate with a potent and specific inhibitory effect on the reuptake of norepinephrine.[1] However, the therapeutic action and side-effect profile of racemic oxaprotiline are not uniform across its stereoisomers. The presence of a chiral center necessitates the separate evaluation of each enantiomer to fully understand the drug's overall pharmacological impact. It is now understood that the antidepressant activity of oxaprotiline resides almost entirely in its (+)-enantiomer, a potent norepinephrine reuptake inhibitor.[2][3] The (-)-enantiomer is a weak inhibitor of norepinephrine reuptake but possesses other pharmacological activities, such as antihistaminergic effects.[2] This stereospecificity has profound implications for the drug's efficacy and tolerability, making it a compelling case study in the importance of chirality in drug design and development.
Stereoselective Pharmacology of Oxaprotiline Enantiomers
The pharmacological divergence of oxaprotiline's enantiomers is most pronounced in their interaction with the norepinephrine transporter (NET) and histamine H1 receptors.
Norepinephrine Reuptake Inhibition
The primary mechanism of action for the antidepressant effect of oxaprotiline is the inhibition of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine. This activity is predominantly associated with the (S)-(+)-oxaprotiline enantiomer. In contrast, (R)-(-)-oxaprotiline is a significantly weaker inhibitor of norepinephrine reuptake.[2] This stereoselective inhibition is the cornerstone of the differential therapeutic effects observed between the two isomers. The antidepressant-like effects observed in preclinical models are attributed to the (+)-enantiomer's potent inhibition of norepinephrine uptake.[3]
Histamine H1 Receptor Antagonism
While (S)-(+)-oxaprotiline drives the antidepressant efficacy, the (R)-(-)-enantiomer is not pharmacologically inert. It is a more potent antagonist of the histamine H1 receptor compared to its S-counterpart. This antihistaminergic activity is a common feature of many tricyclic and tetracyclic antidepressants and is often associated with sedative side effects and potential for weight gain.
Effects on the Serotonin System
Studies on the central serotonin system have shown that both enantiomers of oxaprotiline may possess some 5-HT1B and 5-HT1A antagonistic actions, though they lack 5-HT2 antagonistic activity.[4] However, their affinity for the serotonin transporter is negligible.
Data Presentation
The following tables summarize the available quantitative data on the pharmacological and clinical profiles of the oxaprotiline enantiomers.
Table 1: Comparative In Vitro Pharmacology of Oxaprotiline Enantiomers
| Target | (S)-(+)-Oxaprotiline | (R)-(-)-Oxaprotiline | Reference |
| Norepinephrine Transporter (NET) Inhibition | Potent Inhibitor | Weak Inhibitor | [2] |
| Histamine H1 Receptor Binding | Lower Affinity | Higher Affinity | Inferred from TCA/TeCA literature |
| Serotonin Transporter (SERT) Affinity | Negligible | Negligible | General TCA/TeCA characteristic |
| α1-Adrenergic Receptor Antagonism | Very Weak | Not Reported | General TCA/TeCA characteristic |
| Muscarinic Acetylcholine Receptor Affinity | Negligible | Negligible | General TCA/TeCA characteristic |
Note: Specific Ki or IC50 values for a direct comparison of both enantiomers at NET and H1 receptors from a single study were not available in the reviewed literature. The qualitative descriptions are based on consistent findings across multiple studies.
Table 2: Clinical Efficacy of Oxaprotiline Enantiomers in Major Depression
| Treatment Group | N | Baseline HAMD Score (Mean ± SEM) | Day 28 HAMD Score (Mean ± SEM) | P-value | Responder Rate | Reference |
| 150 mg/day S-(+)-Oxaprotiline | 13 | 29.1 ± 1.8 | 14.7 ± 3.2 | < 0.01 | 6/13 (46%) Full Responders | [5] |
| 150 mg/day R-(-)-Oxaprotiline | 10 | 27.8 ± 2.5 | 19.4 ± 3.2 | < 0.05 | 2/10 (20%) Full Responders | [5] |
HAMD: Hamilton Depression Rating Scale. Full Responders defined as HAMD score 0-7 points.
Signaling Pathways and Experimental Workflows
Signaling Pathway of (S)-(+)-Oxaprotiline
(S)-(+)-Oxaprotiline's primary mechanism of inhibiting norepinephrine reuptake leads to a cascade of downstream signaling events. The increased synaptic norepinephrine enhances the activation of postsynaptic β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initially leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). However, chronic stimulation of these receptors can lead to their desensitization and downregulation, a process implicated in the therapeutic mechanism of antidepressants.[2]
Caption: Signaling pathway of (S)-(+)-Oxaprotiline action.
Experimental Workflow: Chiral Resolution of Oxaprotiline
The separation of oxaprotiline's enantiomers is a critical step for studying their individual pharmacological properties. A common method for chiral resolution is through the formation of diastereomeric salts.
Caption: Workflow for chiral resolution of oxaprotiline.
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay (Synaptosome Preparation)
Objective: To determine the in vitro potency of oxaprotiline enantiomers to inhibit norepinephrine reuptake into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat hypothalamus or cortex) in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (S)-(+)-oxaprotiline, (R)-(-)-oxaprotiline, or vehicle control.
-
Initiate the reuptake reaction by adding a low concentration of radiolabeled norepinephrine (e.g., [3H]-NE).
-
Incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of norepinephrine reuptake for each drug concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.
-
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of oxaprotiline enantiomers for the histamine H1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing the H1 receptor in a suitable buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane fraction.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine), and varying concentrations of the competing ligands ((S)-(+)-oxaprotiline or (R)-(-)-oxaprotiline).
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled H1 antagonist (e.g., diphenhydramine) is included.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each enantiomer from the competition binding curves.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylate Cyclase Activity Assay
Objective: To assess the functional consequence of β-adrenergic receptor stimulation and its modulation by chronic oxaprotiline treatment.
Methodology:
-
Cell/Tissue Preparation:
-
Use brain slices (e.g., from the cerebral cortex of rats) or cultured cells expressing β-adrenergic receptors. For chronic studies, animals are pre-treated with the oxaprotiline enantiomers for a specified duration.[2]
-
-
Assay Procedure:
-
Pre-incubate the tissue slices or cells with the test compounds (e.g., norepinephrine, isoproterenol) in the presence or absence of oxaprotiline enantiomers.
-
Initiate the enzymatic reaction by adding ATP and other necessary co-factors.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by heat inactivation or the addition of an acid.
-
Measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).
-
-
Data Analysis:
-
Quantify the amount of cAMP produced under each condition.
-
Compare the cAMP levels in response to adrenergic agonists in control versus drug-treated samples to assess for sensitization or desensitization of the receptor-cyclase system.
-
Pharmacological and Clinical Relevance
The stereoselective pharmacology of oxaprotiline has significant implications for its clinical use. The antidepressant efficacy is primarily driven by (S)-(+)-oxaprotiline's potent inhibition of norepinephrine reuptake. Clinical studies have demonstrated that (S)-(+)-oxaprotiline is a more effective antidepressant than (R)-(-)-oxaprotiline, as evidenced by greater reductions in Hamilton Depression Rating Scale scores.[5] Furthermore, (S)-(+)-oxaprotiline was found to suppress REM sleep, a common feature of many effective antidepressants, whereas the (R)-(-)-enantiomer did not have this effect.[5]
The distinct pharmacological profile of (R)-(-)-oxaprotiline, particularly its antihistaminergic activity, suggests it would contribute more to the sedative side effects of the racemic mixture. The development of single-enantiomer drugs, or "chiral switches," is a strategy to improve the therapeutic index of racemic drugs by isolating the therapeutically active enantiomer and eliminating the one that contributes to adverse effects or has a different, potentially undesirable, pharmacological profile. In the case of oxaprotiline, (S)-(+)-oxaprotiline represents a more refined therapeutic agent with a clearer mechanism of action and potentially better tolerability than the racemic mixture.
Conclusion
The stereoisomerism of oxaprotiline provides a classic example of how chirality governs pharmacological activity. The (S)-(+)-enantiomer is the eutomer, responsible for the desired antidepressant effects through potent and selective norepinephrine reuptake inhibition. The (R)-(-)-enantiomer, or distomer in the context of antidepressant action, is less active at the norepinephrine transporter but contributes to the overall pharmacological profile through its antihistaminergic properties. A thorough understanding of the distinct properties of each stereoisomer is paramount for the rational design of more effective and safer antidepressant medications. This technical guide provides a framework for researchers and drug developers to explore the nuances of stereochemistry in the context of antidepressant pharmacology, with the ultimate goal of advancing patient care.
References
- 1. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the enantiomers R(-) and S(+) oxaprotiline on major endogenous depression, the sleep EEG and neuroendocrine secretion: studies on depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Levoprotiline: A Technical Guide to a Selective H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levoprotiline, the R-(-)-enantiomer of oxaprotiline, is a tetracyclic compound that demonstrates high potency and selectivity as a histamine H1 receptor antagonist. Unlike its S-(+)-enantiomer, dextroprotiline, and its parent compound, maprotiline, levoprotiline exhibits negligible inhibitory effects on norepinephrine reuptake. This selective pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of the H1 receptor, and a compound of interest in the development of therapeutic agents targeting histamine-mediated pathways. This technical guide provides a comprehensive overview of the core pharmacology of levoprotiline, including its mechanism of action, receptor binding profile, pharmacokinetics, and detailed experimental protocols for its characterization.
Introduction
Levoprotiline is a chiral tetracyclic compound with a distinct pharmacological profile centered on its potent and selective antagonism of the histamine H1 receptor. Its stereoselective action, largely devoid of the monoamine reuptake inhibition characteristic of many other tetracyclic antidepressants, allows for a more focused investigation of H1 receptor-mediated signaling and its downstream effects. This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with levoprotiline's activity as a selective H1 receptor antagonist.
Mechanism of Action and Signaling Pathway
Levoprotiline exerts its primary pharmacological effect by competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR). As an antagonist, levoprotiline does not activate the receptor but instead blocks the binding of the endogenous agonist, histamine. This action prevents the conformational change in the H1 receptor that is necessary for signal transduction.
The H1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes. By blocking the initial binding of histamine, levoprotiline effectively inhibits this entire downstream signaling pathway.
Figure 1: H1 Receptor Signaling Pathway and Inhibition by Levoprotiline.
Receptor Binding Profile and Selectivity
Table 1: Receptor Binding Affinity of Levoprotiline (Qualitative and Inferred Quantitative)
| Receptor/Transporter | Binding Affinity (Ki) | Evidence/Reference |
| Histamine H1 | Potent (Low nM) | Potently inhibits histamine-induced contractile responses in isolated guinea pig ileum.[1] |
| Muscarinic Acetylcholine | Weak | Inhibition of acetylcholine-induced contraction was the weakest of the compounds studied (maprotiline, imipramine).[1] |
| Serotonin 5-HT1A | Some affinity in vitro | Displayed in vitro affinity for 5-HT1A receptors labeled with [3H]-8-OH-DPAT.[2] |
| Serotonin 5-HT2 | Some affinity in vitro | Displayed in vitro affinity for 5-HT2 receptors labeled with [3H]-ketanserin.[2] No remarkable effect on serotonin-induced contractions.[1] |
| Norepinephrine Transporter (NET) | Negligible | Unlike its S-(+)-enantiomer, levoprotiline has no effect on noradrenaline reuptake. |
Note: Specific Ki values for a broad panel of receptors are not consistently reported in publicly accessible literature. The table reflects a synthesis of qualitative and comparative findings.
Pharmacokinetic Profile
The pharmacokinetic properties of levoprotiline have been characterized in healthy human volunteers.
Table 2: Pharmacokinetic Parameters of Levoprotiline in Humans
| Parameter | Value | Reference |
| Route of Administration | Intravenous (15 mg), Oral (75 mg) | [3] |
| Absolute Bioavailability (Oral) | 40% | [3] |
| Elimination Half-life (t½) | 18.8 hours | [3] |
| Steady-State Volume of Distribution (Vss) | 18.81 L/kg | [3] |
| Systemic Blood Clearance | 885 mL/min | [3] |
| Renal Blood Clearance | 14.2 - 16.0 mL/min | [3] |
| Metabolism | Predominantly by direct glucuronidation. Subject to a significant first-pass effect (approx. 60%).[3] | |
| Excretion | Primarily renal excretion as glucuronide metabolites (57% of dose). A small percentage is excreted as unchanged drug in urine (0.6% oral, 1.8% IV).[3] |
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to characterize the activity of levoprotiline as a selective H1 receptor antagonist.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol determines the binding affinity (Ki) of levoprotiline for the H1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To quantify the affinity of levoprotiline for the H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a selective H1 receptor antagonist).
-
Test compound: Levoprotiline.
-
Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of levoprotiline.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]mepyramine (typically at or near its Kd value), and varying concentrations of levoprotiline or control compounds.
-
For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add the high concentration of the non-labeled antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the levoprotiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay for H1 Receptor Antagonism (Calcium Flux)
This assay measures the ability of levoprotiline to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Objective: To determine the functional potency (IC50) of levoprotiline in blocking H1 receptor-mediated signaling.
Materials:
-
A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist: Histamine.
-
Test compound: Levoprotiline.
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of levoprotiline to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Measure the baseline fluorescence.
-
Using the integrated fluidic dispenser, add a fixed concentration of histamine (typically the EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the levoprotiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Pharmacological profile of the new antidepressant levoprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the rat brain 5-HT1A and 5-HT2 receptors after chronic administration of levoprotiline, (+)-oxaprotiline and other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antidepressant levoprotiline after intravenous and peroral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies of Oxaprotiline in Endogenous Depression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of oxaprotiline, a tetracyclic antidepressant, in the treatment of endogenous depression. Oxaprotiline, a structural analogue of maprotiline, was investigated for its potential as an antidepressant but was never brought to market.[1] This document synthesizes available data from early clinical trials, focusing on quantitative outcomes, experimental methodologies, and the drug's proposed mechanism of action.
Core Mechanism of Action
Oxaprotiline is characterized as a potent and highly specific inhibitor of norepinephrine (NE) reuptake.[2] This action is believed to be the primary driver of its antidepressant effects, as it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3] The drug is a racemic mixture of two enantiomers: S(+)-oxaprotiline and R(-)-oxaprotiline. The S(+) enantiomer is a potent inhibitor of norepinephrine uptake, while the R(-) enantiomer is a weak inhibitor of NE reuptake but possesses antihistaminic properties.[1][4][5] Clinical studies suggest that the therapeutic antidepressant activity of oxaprotiline resides primarily in its S(+) enantiomer.[4][6]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action and a general workflow for a clinical trial are depicted below.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data extracted from early clinical studies of oxaprotiline.
| Table 1: Open-Label Phase II Study of Oxaprotiline in Endogenous Depression | |
| Parameter | Value |
| Number of Patients | 10 inpatients with endogenous depression[2] |
| Dosage | Up to 225 mg/day[2] |
| Treatment Duration | 28 days[2] |
| Completion Rate | 9 out of 10 patients[2] |
| Primary Efficacy Outcome | 5 out of 9 completing patients were "very much improved" or "much improved"[2] |
| Rating Scale Improvements | Significant improvement on HAMD, Bf-S, and EWL-K scales after 4 weeks[2] |
| Reported Side Effects | Primarily mild dry mouth; no significant effects on cardiovascular or routine laboratory parameters[2] |
| Table 2: Comparative Study of Oxaprotiline Enantiomers in Major Endogenous Depression | |
| Parameter | S(+)-Oxaprotiline |
| :--- | :--- |
| Number of Patients | Not explicitly stated for each arm, part of a larger study[7] |
| Dosage | 150 mg/day[7] |
| Treatment Duration | 28 days[7] |
| HAMD Score (Day 0) | 29.1 ± 1.8 (SEM)[7] |
| HAMD Score (Day 28) | 14.7 ± 3.2 (SEM)[7] |
| Responder Analysis | 6 full responders, 3 improved, 4 non-responders[7] |
| Effect on REM Sleep | Marked suppression[7] |
| Neuroendocrine Effects | Increased cortisol and growth hormone secretion[7] |
| Table 3: Double-Blind Comparative Study of Oxaprotiline vs. Clomipramine | |
| Parameter | Value |
| Number of Patients | 38 depressive inpatients (19 per group)[8] |
| Diagnoses | Endogenous and psychogenic depression[8] |
| Dosage (Oxaprotiline) | 150 mg/day[8] |
| Dosage (Clomipramine) | 150 mg/day[8] |
| Treatment Duration | 28 days[8] |
| Efficacy Outcome | Both drugs were found to be approximately equivalent with no significant differences in the overall assessment of the reduction of depression severity and amelioration of goal symptoms.[8] |
| Rating Scales | No significant differences in Hamilton Depression Scale (HAMD), Self-rating scales for depression (SDS, Bf-S, ESTA)[8] |
Experimental Protocols
Open-Label Phase II Study
-
Objective: To investigate the antidepressive efficacy and safety of oxaprotiline in inpatients with endogenous depression.[2]
-
Study Design: An open-label, early phase II clinical trial.[2]
-
Participants: 10 inpatients diagnosed with endogenous depression.[2]
-
Intervention: Oxaprotiline administered at a dosage of up to 225 mg per day.[2]
-
Duration: 28 days of treatment.[2]
-
Assessments: Standardized rating scales including the Hamilton Depression Rating Scale (HAMD), the Befindlichkeitsskala (Bf-S), and the Eigenschaftswörterliste (EWL-K) were used to measure changes in depressive symptomatology.[2][9] Safety monitoring included tracking of adverse effects, cardiovascular parameters, and routine laboratory tests.[2]
Comparative Study of Oxaprotiline Enantiomers
-
Objective: To investigate the differential effects of the R(-) and S(+) enantiomers of oxaprotiline on depressive symptomatology, sleep EEG, and neuroendocrine secretion.[7]
-
Study Design: Two separate exploratory studies.[7]
-
Participants: Patients with major endogenous depression and normal controls for the neuroendocrine profiling.[7]
-
Intervention: Patients received either 150 mg of S(+)-oxaprotiline or 150 mg of R(-)-oxaprotiline daily. Normal controls received a single oral dose of 75 mg of either enantiomer.[7]
-
Duration: 28 days for the patient studies.[7]
-
Assessments: The Hamilton Depression Rating Scale (HAMD) was used to assess depressive symptoms. Sleep EEG was recorded and scored. Neuroendocrine function was assessed by measuring plasma levels of cortisol, growth hormone, testosterone, and prolactin.[7]
Double-Blind Study vs. Clomipramine
-
Objective: To compare the efficacy and safety of oxaprotiline with clomipramine in depressive inpatients.[8]
-
Study Design: A double-blind, parallel-group study.[8]
-
Participants: 38 inpatients with endogenous and psychogenic depression, with 19 patients in each treatment group.[8]
-
Intervention: Patients received either 150 mg of oxaprotiline or 150 mg of clomipramine daily.[8]
-
Duration: 28 days.[8]
-
Assessments: Efficacy was evaluated using the Hamilton Depression Scale (HAMD) and self-rating scales for depression (SDS, Bf-S, ESTA).[8]
Conclusion
The early clinical studies of oxaprotiline indicated that it was an effective antidepressant with a primary mechanism of action as a norepinephrine reuptake inhibitor.[2] The S(+) enantiomer appears to be responsible for the main therapeutic effects.[6][7] Comparative studies showed its efficacy to be comparable to the established antidepressant clomipramine.[8] The side effect profile appeared to be generally mild, with dry mouth being the most commonly reported adverse event.[2] Despite these promising early findings, oxaprotiline was never marketed, and further development was discontinued. This guide provides a consolidated overview of the foundational clinical research for this compound, offering valuable insights for researchers in the field of antidepressant drug development.
References
- 1. Oxaprotiline - Wikipedia [en.wikipedia.org]
- 2. Oxaprotiline in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressants: mechanism of action, toxicity and possible amelioration - MedCrave online [medcraveonline.com]
- 4. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the enantiomers R(-) and S(+) oxaprotiline on major endogenous depression, the sleep EEG and neuroendocrine secretion: studies on depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind study of oxaprotiline versus clomipramine in the treatment of depressive inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
In Vitro Characterization of Oxaprotiline Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprotiline, a tetracyclic antidepressant, exists as a racemic mixture of two enantiomers, S-(+)-Oxaprotiline (dextroprotiline) and R-(-)-Oxaprotiline (levoprotiline), each exhibiting a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in vitro characterization of these enantiomers, detailing their mechanisms of action, receptor binding affinities, and effects on neurotransmitter reuptake. The document includes detailed experimental protocols for key assays and presents quantitative and qualitative data in a structured format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers in the field of pharmacology and drug development.
Introduction
Oxaprotiline is a structural analogue of maprotiline and was investigated for its antidepressant properties, though it was never marketed[1]. The pharmacological activity of oxaprotiline resides in its individual enantiomers, which possess remarkably different mechanisms of action. The S-(+)-enantiomer is primarily a potent norepinephrine reuptake inhibitor, while the R-(-)-enantiomer displays significant antihistaminic properties and interacts with the serotonin system[2][3][4]. Understanding the distinct in vitro characteristics of each enantiomer is crucial for elucidating their therapeutic potential and off-target effects.
Pharmacological Profile
The in vitro pharmacological profiles of the Oxaprotiline enantiomers are summarized below. While precise quantitative data such as K_i_ and IC_50_ values are not consistently available in the public domain, the qualitative descriptions from various studies provide a clear differentiation of their activities.
Neurotransmitter Transporter Inhibition
The primary antidepressant effect of the racemic mixture is attributed to the potent and selective inhibition of the norepinephrine transporter (NET) by S-(+)-Oxaprotiline[5]. In contrast, R-(-)-Oxaprotiline is a weak inhibitor of norepinephrine reuptake[6]. Both enantiomers have negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT)[3].
Table 1: Neurotransmitter Transporter Inhibition Profile of Oxaprotiline Enantiomers
| Enantiomer | Target | Activity (IC_50_ / K_i_) | Reference |
| S-(+)-Oxaprotiline | Norepinephrine Transporter (NET) | Potent Inhibitor | [5] |
| Serotonin Transporter (SERT) | Negligible Affinity | [3] | |
| Dopamine Transporter (DAT) | Negligible Affinity | [3] | |
| R-(-)-Oxaprotiline | Norepinephrine Transporter (NET) | Weak Inhibitor | [6] |
| Serotonin Transporter (SERT) | Negligible Affinity | [3] | |
| Dopamine Transporter (DAT) | Negligible Affinity | [3] |
Receptor Binding Affinity
The enantiomers of Oxaprotiline exhibit distinct receptor binding profiles. R-(-)-Oxaprotiline is a potent antagonist of the histamine H1 receptor, which is consistent with the antihistaminergic effects observed for some tetracyclic antidepressants[4]. S-(+)-Oxaprotiline also possesses H1 receptor antagonist activity[3]. Both enantiomers have been suggested to have antagonistic properties at 5-HT_1A_ and 5-HT_1B_ receptors, although this interaction is less potent[7]. Their affinity for α1-adrenergic and muscarinic acetylcholine receptors is reported to be weak or negligible[3].
Table 2: Receptor Binding Profile of Oxaprotiline Enantiomers
| Enantiomer | Target Receptor | Activity (K_i_) | Reference |
| S-(+)-Oxaprotiline | Histamine H1 | Antagonist | [3] |
| α1-Adrenergic | Very Weak Antagonist | [3] | |
| Muscarinic Acetylcholine | Negligible Affinity | [3] | |
| 5-HT_1A_ | Weak Antagonist | [7] | |
| 5-HT_1B_ | Weak Antagonist | [7] | |
| R-(-)-Oxaprotiline | Histamine H1 | Potent Antagonist | [4] |
| α1-Adrenergic | Not reported | ||
| Muscarinic Acetylcholine | Negligible Affinity | [4] | |
| 5-HT_1A_ | Weak Antagonist | [7] | |
| 5-HT_1B_ | Weak Antagonist | [7] |
Signaling Pathways and Mechanisms of Action
S-(+)-Oxaprotiline: Norepinephrine Reuptake Inhibition and Downstream Effects
The primary mechanism of action of S-(+)-Oxaprotiline is the blockade of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. Chronic exposure to elevated norepinephrine levels can lead to adaptive changes in the postsynaptic signaling cascade. Specifically, it has been shown that chronic administration of S-(+)-Oxaprotiline down-regulates the norepinephrine receptor-coupled adenylate cyclase system. This is associated with a reduction in the B_max_ (maximal number of binding sites) of β-adrenergic receptors[6][8].
References
- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Adrenergic and Serotonin Receptor Affinity of Oxaprotiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant that is structurally related to maprotiline. It exists as a racemic mixture of two enantiomers: the S(+) enantiomer, dextroprotiline, and the R(-) enantiomer, levoprotiline. The pharmacological activity of oxaprotiline is primarily attributable to the distinct profiles of these enantiomers. This technical guide provides a comprehensive overview of the binding affinities of oxaprotiline and its enantiomers for various adrenergic and serotonin receptors, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways.
Data Presentation: Receptor Binding Affinities
The following tables summarize the available quantitative and qualitative data on the binding affinities of oxaprotiline and its enantiomers for key adrenergic and serotonin receptors. It is important to note that precise Ki values for all interactions are not consistently available in the public domain.
Table 1: Adrenergic Receptor Binding Profile
| Compound | Receptor Subtype | Affinity (Ki) / Activity | Species/Tissue | Reference(s) |
| Dextroprotiline ((+)-Oxaprotiline) | α1-Adrenergic | Weak antagonist | Not Specified | [1] |
| α2-Adrenergic | Negligible affinity | Human Platelets | [1][2] | |
| Norepinephrine Transporter (NET) | Potent inhibitor | Not Specified | [3] | |
| Levoprotiline ((-)-Oxaprotiline) | α2-Adrenergic | No affinity | Human Platelets | [2] |
| Norepinephrine Transporter (NET) | Weak inhibitor | Not Specified | [3] |
Table 2: Serotonin Receptor Binding Profile
| Compound | Receptor Subtype | Affinity (Ki) / Activity | Species/Tissue | Reference(s) |
| Dextroprotiline ((+)-Oxaprotiline) | 5-HT1A | Less potent antagonistic action | Rat | [1][4] |
| 5-HT1B | Antagonistic action | Rat | [4] | |
| 5-HT1C | Nanomolar affinity | Not Specified | [5] | |
| 5-HT2 | No antagonistic activity | Rat | [1][4] | |
| Serotonin Transporter (SERT) | Negligible affinity | Not Specified | [1] | |
| Levoprotiline ((-)-Oxaprotiline) | 5-HT1A | Antagonistic action | Rat | [1][4] |
| 5-HT1B | Antagonistic action | Rat | [4] | |
| 5-HT2 | No antagonistic activity | Rat | [1][4] | |
| Serotonin Transporter (SERT) | No affinity | Not Specified | [1] |
Experimental Protocols
The determination of binding affinities for compounds like oxaprotiline and its enantiomers primarily relies on radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay.
Radioligand Binding Assay for Adrenergic and Serotonin Receptors
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., dextroprotiline, levoprotiline) for a specific receptor subtype (e.g., α1-adrenergic, 5-HT1A) by measuring its ability to displace a known radiolabeled ligand.
2. Materials:
-
Receptor Source: Homogenates of tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for adrenergic receptors, human recombinant cells expressing specific serotonin receptor subtypes).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compounds: Oxaprotiline, dextroprotiline, and levoprotiline at various concentrations.
-
Incubation Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl buffer with physiological salt concentrations).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
3. Procedure:
-
Membrane Preparation:
-
The tissue or cells are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the incubation buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a microplate, a constant concentration of the radioligand and a constant amount of the membrane preparation are added.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the tubes.
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand to saturate the receptors).
-
The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
4. Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, which generates a sigmoidal competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the receptors discussed and a typical experimental workflow.
Conclusion
Oxaprotiline exhibits a complex pharmacological profile that is dependent on its stereochemistry. The (+)-enantiomer, dextroprotiline, is a potent norepinephrine reuptake inhibitor with weak α1-adrenergic antagonism, while its effects on serotonin receptors appear to be minimal. Both enantiomers show some potential for antagonistic activity at 5-HT1A and 5-HT1B receptors, and the racemic mixture has a notable affinity for 5-HT1C receptors. The lack of comprehensive quantitative binding data highlights an area for further research to fully elucidate the complete receptor interaction profile of this compound and its therapeutic potential. The methodologies and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of antidepressant drug development.
References
- 1. Changes in the rat brain 5-HT1A and 5-HT2 receptors after chronic administration of levoprotiline, (+)-oxaprotiline and other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain 5-HT1C receptors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norepinephrine Transporter (NET) Binding Assay Using Oxaprotiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling.[1] As a member of the solute carrier family 6 (SLC6), it plays a pivotal role in various physiological and pathological processes, making it a significant target for antidepressants and other psychostimulants.[2] Oxaprotiline, a tetracyclic antidepressant, functions as a potent and selective inhibitor of the norepinephrine transporter.[3] The pharmacological activity of oxaprotiline resides primarily in its S-(+)-enantiomer, which is a potent inhibitor of norepinephrine uptake.[4][5]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Oxaprotiline and its enantiomers with the norepinephrine transporter. The assay utilizes [³H]nisoxetine, a high-affinity radioligand for the NET, to determine the binding affinity (Ki) of unlabeled ligands like Oxaprotiline.
Data Presentation
| Compound | Target | Radioligand | Assay Type | Ki (nM) | Reference |
| Maprotiline | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 1.1 - 11 | [6] |
| Desipramine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 0.4 - 4.7 | |
| Nisoxetine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 0.8 - 2.0 | |
| Reboxetine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 5.3 - 18 |
Signaling Pathways
The norepinephrine transporter is located on the presynaptic membrane of noradrenergic neurons. Its primary function is the sodium- and chloride-dependent reuptake of norepinephrine from the synapse. This process is crucial for regulating the concentration and duration of norepinephrine in the synaptic cleft, thereby influencing downstream signaling through adrenergic receptors.
Caption: Norepinephrine transporter signaling pathway.
Experimental Protocols
Protocol for [³H]Nisoxetine Binding Assay with Oxaprotiline
This protocol describes a competitive radioligand binding assay to determine the affinity of Oxaprotiline for the norepinephrine transporter using [³H]nisoxetine.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) or rodent brain tissue known to be rich in NET (e.g., cortex, hippocampus).
-
Radioligand: [³H]Nisoxetine (specific activity 70-90 Ci/mmol).
-
Unlabeled Ligand: S-(+)-Oxaprotiline, R-(-)-Oxaprotiline, and racemic Oxaprotiline.
-
Reference Compound: Desipramine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow:
Caption: Experimental workflow for the NET binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a final concentration near its Kd, typically 1-3 nM), and 150 µL of membrane preparation (20-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM desipramine), 50 µL of [³H]nisoxetine, and 150 µL of membrane preparation.
-
Competition Binding (Oxaprotiline): Add 50 µL of varying concentrations of Oxaprotiline (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plates at 4°C for 2-3 hours to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding of [³H]nisoxetine against the logarithm of the concentration of Oxaprotiline.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of Oxaprotiline that inhibits 50% of the specific binding of [³H]nisoxetine).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]nisoxetine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the norepinephrine transporter. The Kd of [³H]nisoxetine should be determined in a separate saturation binding experiment.
-
-
-
Conclusion
This document provides a comprehensive protocol for conducting a norepinephrine transporter binding assay using Oxaprotiline. By following these detailed methodologies, researchers can accurately determine the binding affinity of Oxaprotiline and its enantiomers to the NET. This information is invaluable for drug discovery and development professionals working on novel therapeutics targeting the noradrenergic system. The provided diagrams offer a clear visual representation of the underlying signaling pathway and the experimental workflow, facilitating a deeper understanding of the assay's principles and execution.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxaprotiline [medbox.iiab.me]
- 4. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maprotiline-d3 hydrochloride | TargetMol [targetmol.com]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Oxaprotiline in Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline is a tetracyclic antidepressant that acts as a norepinephrine reuptake inhibitor.[1][2] Its therapeutic effects are primarily attributed to the (+)-enantiomer, which potently blocks the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] In vivo microdialysis is a powerful technique used to measure the extracellular levels of endogenous and exogenous substances in the brain of freely moving animals.[3][4] This application note provides a detailed protocol for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic properties of Oxaprotiline in the rat brain.
Data Presentation
The following tables summarize key quantitative data relevant to this protocol. It is important to note that specific in vivo recovery and dialysate concentrations for Oxaprotiline are not widely published. Therefore, the values provided for Oxaprotiline are estimations based on data from structurally and pharmacologically similar compounds, such as other norepinephrine reuptake inhibitors.
Table 1: Microdialysis Probe and Perfusion Parameters
| Parameter | Value | Rationale/Reference |
| Probe Type | Concentric | Commonly used for brain microdialysis in rats.[5] |
| Membrane Material | Polyarylethersulfone (PAES) or similar | Biocompatible with good recovery for small molecules. |
| Molecular Weight Cut-Off (MWCO) | 10-20 kDa | Allows passage of Oxaprotiline (MW: 293.4 g/mol ) and neurotransmitters. |
| Membrane Length | 2-4 mm | To be targeted to the specific brain region of interest. |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the ionic composition of the brain's extracellular fluid.[6] |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | A common range to balance recovery and temporal resolution.[4] |
| Estimated In Vivo Recovery | 15 - 30% | Typical for small molecules with similar properties. This should be determined experimentally.[7] |
Table 2: Suggested Dosing and Expected Concentrations
| Parameter | Value | Rationale/Reference |
| Animal Model | Male Sprague-Dawley or Wistar Rats (250-350g) | Standard models for neuropharmacology studies. |
| Oxaprotiline Dose (systemic) | 1.25 - 10 mg/kg, i.p. or s.c. | Effective dose range in behavioral studies in rats.[8] |
| Estimated Brain Tissue Concentration | 10⁻⁶ to 10⁻⁵ M | Based on studies with other tricyclic antidepressants.[9] |
| Estimated Dialysate Concentration | 10 - 100 ng/mL | This is a theoretical estimation and must be confirmed by experimental data. |
Table 3: HPLC Analytical Parameters (Example)
| Parameter | Value | Rationale/Reference |
| HPLC System | Standard system with UV or MS/MS detector | UV detection is feasible; MS/MS provides higher sensitivity and selectivity.[10][11] |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of antidepressant drugs. |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) | A common mobile phase for similar compounds. Gradient elution may be required. |
| Flow Rate | 1.0 mL/min | Typical for a standard bore HPLC column. |
| Detection | UV at 214 nm or Mass Spectrometry | 214 nm has been used for Oxaprotiline in plasma.[10] MS/MS offers superior sensitivity for low concentrations in dialysates. |
| Internal Standard | Amitriptyline or a structurally related compound | To control for injection volume variability and potential matrix effects.[10] |
Experimental Protocols
I. Surgical Procedure: Microdialysis Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region. For the prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be confirmed with a rat brain atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and skull screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 1-2 hours to determine basal levels of neurochemicals.
-
Oxaprotiline Administration: Administer Oxaprotiline via the desired route (e.g., intraperitoneal injection).
-
Post-dosing Collection: Continue collecting dialysate samples for several hours to monitor the changes in Oxaprotiline and neurotransmitter concentrations.
-
Probe Recovery Calibration (Post-experiment): After the in vivo collection, determine the in vitro recovery of the probe by placing it in a standard solution of Oxaprotiline and perfusing with aCSF. The recovery is calculated as: (Concentration in dialysate / Concentration in standard solution) x 100%. For more accurate in vivo quantification, methods like the zero-net-flux or retrodialysis by calibrator can be employed.[7][12][13]
III. Sample Analysis by HPLC
-
Sample Preparation: If necessary, dilute the dialysate samples with mobile phase. For low concentrations, a pre-concentration step may be needed.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Quantification: Create a standard curve with known concentrations of Oxaprotiline. Quantify the concentration of Oxaprotiline in the dialysate samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis of Oxaprotiline in rat brain.
Caption: Signaling pathway showing Oxaprotiline's mechanism of action.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative high-performance liquid chromatographic assay for the determination of maprotiline and oxaprotiline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amuzainc.com [amuzainc.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording Techniques with Oxaprotiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for studying the effects of Oxaprotiline, a tetracyclic antidepressant and selective norepinephrine reuptake inhibitor. The protocols detailed below are designed for in vitro brain slice preparations, a common model for investigating synaptic transmission and plasticity.
Introduction to Oxaprotiline
Oxaprotiline, also known as hydroxymaprotiline, is a selective norepinephrine reuptake inhibitor (NRI). It exists as two stereoisomers: the (+)-enantiomer, which is a potent inhibitor of norepinephrine reuptake, and the (-)-enantiomer, which is a weak inhibitor. By blocking the norepinephrine transporter (NET), Oxaprotiline increases the concentration and dwell time of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. Understanding the electrophysiological consequences of this action is crucial for elucidating its therapeutic mechanisms and potential side effects.
Electrophysiological Applications
Electrophysiological recordings are invaluable for characterizing the functional effects of Oxaprotiline on neuronal activity. Key applications include:
-
Investigating effects on synaptic transmission: Assessing changes in excitatory and inhibitory postsynaptic potentials and currents (EPSPs/EPSCs and IPSPs/IPSCs).
-
Analyzing alterations in neuronal excitability: Measuring changes in resting membrane potential, input resistance, and action potential firing properties.
-
Examining impact on synaptic plasticity: Studying the modulation of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
Data Presentation: Quantitative Effects of Oxaprotiline and Related Compounds
The following table summarizes quantitative data from studies on Oxaprotiline and its parent compound, maprotiline. This data provides a reference for expected outcomes.
| Compound | Preparation | Technique | Concentration | Observed Effect | Citation |
| (+)-Oxaprotiline | Rat Hippocampal Slices | Intracellular Recording | 10 µM | Small membrane depolarization (3.5 ± 1.6 mV) | [1] |
| (+)-Oxaprotiline | Rat Hippocampal Slices | Extracellular Field Recording | 10 µM | Significant enhancement of Long-Term Potentiation (LTP) | [1] |
| Maprotiline | Human Volunteers | His-bundle electrograms | Intravenous | Decreased sinus recovery time | [2] |
| Maprotiline | Depressed Patients | Electrocardiography (ECG) | 200 mg daily | Prolongation of PR and QRS intervals; increased heart rate | [3] |
Experimental Protocols
The following are detailed protocols for preparing acute hippocampal slices and performing extracellular field potential and whole-cell patch-clamp recordings to study the effects of Oxaprotiline.
Protocol 1: Acute Hippocampal Slice Preparation from Rat Brain
This protocol describes the preparation of viable brain slices for electrophysiological recordings.
Materials:
-
Animal: Male Wistar rat (postnatal day 15-25)
-
Solutions:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂ / 5% CO₂):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂ / 5% CO₂, heated to 32-34°C):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgSO₄: 2 mM
-
CaCl₂: 2 mM
-
Glucose: 10 mM
-
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Incubation chamber
-
Filter paper
-
Procedure:
-
Anesthetize the rat following approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Isolate the hippocampus.
-
Glue a hemisphere onto the vibratome stage and immerse it in the ice-cold slicing solution.
-
Cut 300-400 µm thick transverse hippocampal slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before commencing recordings.
Protocol 2: Extracellular Field Potential Recording of Long-Term Potentiation (LTP)
This protocol is designed to assess the effect of Oxaprotiline on synaptic plasticity.
Materials:
-
Prepared hippocampal slices (from Protocol 4.1)
-
Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
-
Stimulating and recording electrodes (e.g., tungsten or glass micropipettes filled with aCSF)
-
Perfusion system
-
Oxaprotiline stock solution (e.g., 10 mM in DMSO, to be diluted in aCSF)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSP slope and amplitude for at least 20 minutes.
-
Apply Oxaprotiline (e.g., 10 µM final concentration) to the perfusing aCSF and record for another 20-30 minutes to observe any acute effects on baseline transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence and absence of Oxaprotiline.
Protocol 3: Whole-Cell Patch-Clamp Recording
This protocol allows for the detailed investigation of Oxaprotiline's effects on the intrinsic properties and synaptic currents of individual neurons.
Materials:
-
Prepared hippocampal slices (from Protocol 4.1)
-
Patch-clamp recording setup
-
Glass micropipettes (3-7 MΩ resistance)
-
Internal Pipette Solution (example for current-clamp):
-
K-gluconate: 135 mM
-
KCl: 5 mM
-
HEPES: 10 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.3 mM
-
EGTA: 0.2 mM
-
(pH adjusted to 7.3 with KOH)
-
-
Perfusion system
-
Oxaprotiline stock solution
Procedure:
-
Transfer a slice to the recording chamber under the microscope.
-
Identify a pyramidal neuron in the CA1 region for recording.
-
Approach the cell with a glass micropipette filled with internal solution and apply positive pressure.
-
Form a Giga-ohm seal ( >1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance and firing patterns (e.g., action potential threshold, frequency, and adaptation).
-
Perfuse with Oxaprotiline and repeat the current step injections to assess changes in these parameters.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Perfuse with Oxaprotiline and record changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxaprotiline Action
Caption: Mechanism of Oxaprotiline action at a noradrenergic synapse.
Experimental Workflow for Investigating Oxaprotiline's Effect on LTP
Caption: Workflow for studying Oxaprotiline's effects on Long-Term Potentiation.
Logical Workflow for Whole-Cell Patch-Clamp Experiments
Caption: Decision workflow for whole-cell patch-clamp experiments with Oxaprotiline.
References
- 1. Actions of oxaprotiline in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the tetracyclic antidepressant drug maprotiline on cardiac electrophysiology in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of fluvoxamine and maprotiline in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxaprotiline in Brain Tissue by LC-MS/MS
Abstract
This application note provides a comprehensive overview and detailed protocols for the sample preparation of brain tissue for the quantification of Oxaprotiline, a tetracyclic antidepressant and norepinephrine reuptake inhibitor. Due to the complex and lipid-rich nature of the brain matrix, robust and efficient sample preparation is critical for accurate and reproducible analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document details three common and effective extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It includes step-by-step protocols, representative quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in establishing a reliable method for preclinical and toxicological studies.
Introduction
Oxaprotiline is a tetracyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic activity is primarily attributed to its (+)-enantiomer, which blocks the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] Quantifying Oxaprotiline concentrations in brain tissue is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its distribution in the central nervous system (CNS), and assessing its target engagement in preclinical research.
The analysis of small molecules in brain tissue presents significant challenges due to the high lipid content and presence of numerous endogenous compounds that can interfere with analysis, causing matrix effects such as ion suppression or enhancement in LC-MS/MS.[3] Therefore, a validated sample preparation method is paramount to remove interfering substances and ensure the sensitivity, accuracy, and precision of the quantification. This note compares three widely used extraction techniques to provide a framework for method development.
Signaling Pathway of Oxaprotiline
Oxaprotiline exerts its antidepressant effect by inhibiting the reuptake of norepinephrine from the synaptic cleft. This action increases the concentration and duration of norepinephrine in the synapse, enhancing neurotransmission. The downstream signaling involves G-protein coupled adrenergic receptors, which can modulate cyclic AMP (cAMP) levels and other secondary messenger systems.[4]
Figure 1. Mechanism of action of Oxaprotiline at the noradrenergic synapse.
Experimental Protocols
This section outlines the necessary materials and detailed procedures for preparing brain tissue samples for Oxaprotiline quantification.
Materials and Reagents
-
Brain Tissue: Collected from study animals and stored at -80°C until use.
-
Oxaprotiline Standard: Analytical grade.
-
Internal Standard (IS): A structurally similar compound, such as Maprotiline-d3 or Imipramine-d3.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) - all LC-MS grade.
-
Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate - all analytical grade.
-
Buffers: Phosphate-buffered saline (PBS, pH 7.4).
-
Equipment:
-
Analytical balance
-
Homogenizer (e.g., Bead beater, Ultra-Turrax)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18)
-
SPE vacuum manifold
-
LC-MS/MS system
-
Experimental Workflow
The overall process for preparing brain tissue samples involves several key stages, from initial tissue processing to final analysis. The choice of extraction method (PPT, LLE, or SPE) will depend on the required level of cleanliness and desired recovery.
Figure 2. General workflow for Oxaprotiline extraction from brain tissue.
Protocol 1: Brain Tissue Homogenization
This is the initial step for all subsequent extraction methods.
-
Weighing: On an analytical balance, weigh approximately 100 mg of frozen brain tissue into a 2 mL bead-beating tube. Record the exact weight.
-
Buffering: Add ice-cold PBS (pH 7.4) at a ratio of 4:1 (v/w), e.g., 400 µL of PBS for 100 mg of tissue.
-
Internal Standard: Spike the sample with the working solution of the internal standard (e.g., 10 µL of 1 µg/mL Maprotiline-d3) to achieve a final concentration within the calibration range.
-
Homogenization: Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm) or a rotor-stator homogenizer until no visible tissue clumps remain. Keep samples on ice throughout the process to prevent degradation.
-
Aliquoting: Transfer a known volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube for the extraction step.
Protocol 2: Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the majority of proteins.
-
Precipitation: To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. The acidic condition helps in protein crashing and improves the stability of basic compounds like Oxaprotiline.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to dissolve the analyte.
-
Final Centrifugation: Centrifuge at 3,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Basification: To 100 µL of brain homogenate, add 20 µL of 2% ammonium hydroxide to basify the sample (pH > 9). This ensures Oxaprotiline is in its neutral, more organic-soluble form.
-
Solvent Addition: Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-Hexane:Ethyl Acetate 80:20 v/v).
-
Extraction: Vortex the mixture for 5 minutes, followed by shaking on a horizontal shaker for 10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Analysis: Transfer to an LC vial for injection.
Protocol 4: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.
-
Sample Pre-treatment: Centrifuge the brain homogenate (100 µL) at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with 2% formic acid in water.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Oxaprotiline and the IS from the cartridge using 1 mL of methanol (or methanol with 2% ammonium hydroxide for basic compounds).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Analysis: Transfer to an LC vial for injection.
Data Presentation
The following tables present representative data for the quantification of Oxaprotiline using an LC-MS/MS method. This data is synthesized from published methods for structurally similar tetracyclic antidepressants and serves as a guideline for method validation.[5][6][7][8]
Table 1: Representative LC-MS/MS Parameters for Oxaprotiline Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Oxaprotiline) | m/z 278.2 -> 233.1 (Quantifier), 278.2 -> 250.2 (Qualifier) |
| MRM Transition (IS) | Analyte-specific (e.g., Maprotiline-d3: m/z 281.2 -> 236.1) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 2: Comparison of Representative Performance for Sample Preparation Methods
| Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Throughput |
| Protein Precipitation | 80 - 95% | 65 - 85% (Ion Suppression) | < 10% | High |
| Liquid-Liquid Extraction | 75 - 90% | 85 - 105% | < 8% | Medium |
| Solid-Phase Extraction | > 90% | 95 - 110% | < 5% | Low-Medium |
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting endogenous compounds on analyte ionization. A value of 100% indicates no effect. Values <100% indicate suppression; >100% indicate enhancement.
-
Precision (%RSD): The relative standard deviation of replicate measurements.
Conclusion
This application note provides detailed protocols and expected performance characteristics for the extraction of Oxaprotiline from brain tissue. For high-throughput screening, Protein Precipitation offers a fast and straightforward approach, although it may be more susceptible to matrix effects.[9] Liquid-Liquid Extraction provides cleaner samples with reduced matrix effects. For methods requiring the highest sensitivity and accuracy, Solid-Phase Extraction is the recommended approach as it delivers the cleanest extracts and highest reproducibility.[3] The choice of method should be guided by the specific requirements of the study, and each protocol must be fully validated to ensure compliance with regulatory guidelines.
References
- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for detection of Oxaprotiline and its metabolites
An LC-MS/MS-based bioanalytical method provides a robust, sensitive, and selective platform for the quantitative analysis of Oxaprotiline and its key metabolites. This application note details a complete protocol for the extraction and simultaneous determination of Oxaprotiline, Desmethyl-oxaprotiline, and Oxaprotiline Glucuronide from human plasma.
Introduction
Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) that functions primarily as a norepinephrine reuptake inhibitor[1][2]. It is structurally related to maprotiline[1][2]. Therapeutic drug monitoring (TDM) of Oxaprotiline and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. In humans, Oxaprotiline is extensively metabolized. The primary metabolic pathway is glucuronidation at the carbinol group, accounting for approximately 83% of the drug's transformation. Minor oxidative pathways lead to the formation of desmethyl oxaprotiline (10%) and 3-hydroxy R(-)-oxaprotiline (4%), both of which are also conjugated with glucuronic acid[3].
This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Oxaprotiline and its major metabolites in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.
Principle
The method involves the extraction of analytes from a plasma matrix using solid-phase extraction. The separated compounds are then introduced into the mass spectrometer using electrospray ionization (ESI) and quantified in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Protocol
Materials and Reagents
-
Standards: Oxaprotiline, Desmethyl-oxaprotiline, Oxaprotiline Glucuronide, and a suitable internal standard (e.g., Maprotiline-d3).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium acetate, and zinc sulfate.
-
Plasma: Drug-free human plasma.
-
SPE Cartridges: Oasis WCX or similar mixed-mode cation exchange cartridges.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with two 250 µL aliquots of 5% formic acid in a 60:40 acetonitrile/methanol mixture.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temp. | 40°C[4] |
| Injection Vol. | 5 µL[4] |
| Gradient Elution | 5% B to 95% B over 4 min, hold for 1 min, return to initial over 0.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Capillary Voltage | 0.5 - 4.0 kV |
| Desolvation Temp. | 400°C[4] |
| Desolvation Gas | 1100 L/h[4] |
| Cone Gas Flow | 150 L/h[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The exact m/z transitions must be optimized by infusing individual standards. The following are proposed transitions based on the chemical structures.
Table 3: Proposed MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxaprotiline | 294.2 | User Determined | User Determined |
| Desmethyl-oxaprotiline | 280.2 | User Determined | User Determined |
| Oxaprotiline Glucuronide | 470.2 | 294.2 | User Determined |
| Maprotiline-d3 (IS) | 281.2 | User Determined | User Determined |
Note: Product ions and collision energies require empirical determination for optimal sensitivity.
Method Performance Characteristics (Representative Data)
A fully validated method should meet the criteria outlined below.
Table 4: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Oxaprotiline | 1 - 500 | > 0.995 |
| Desmethyl-oxaprotiline | 1 - 500 | > 0.995 |
| Oxaprotiline Glucuronide | 5 - 1000 | > 0.995 |
Table 5: Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Oxaprotiline | LQC | 3 | < 10% | < 12% | 95 - 105% |
| MQC | 75 | < 8% | < 10% | 97 - 103% | |
| HQC | 400 | < 7% | < 9% | 98 - 102% | |
| Desmethyl-oxaprotiline | LQC | 3 | < 11% | < 13% | 94 - 106% |
| MQC | 75 | < 9% | < 11% | 96 - 104% | |
| HQC | 400 | < 8% | < 10% | 97 - 103% |
Acceptance criteria are typically <15% RSD for precision and 85-115% for accuracy[4].
Metabolic Pathway of Oxaprotiline
Conclusion
The described LC-MS/MS method provides the necessary selectivity, sensitivity, and throughput for the reliable quantification of Oxaprotiline and its primary metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Oxaprotiline [medbox.iiab.me]
- 2. Oxaprotiline - Wikipedia [en.wikipedia.org]
- 3. The metabolic fate of [14C]oxaprotiline.HCl in man. II. Isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Oxaprotiline Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline is a tetracyclic antidepressant that functions primarily as a selective norepinephrine reuptake inhibitor (NRI). It exists as a racemic mixture of two enantiomers: (+)-oxaprotiline (dextroprotiline) and (-)-oxaprotiline (levoprotiline). The antidepressant effects are attributed to the (+)-enantiomer, which potently blocks the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. The (-)-enantiomer exhibits antihistaminic properties. Although investigated for the treatment of depression, oxaproptiline was never marketed. These application notes provide an overview of relevant animal models and detailed protocols to assess the antidepressant-like efficacy of oxaprotiline and its enantiomers.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Oxaprotiline's therapeutic potential lies in its ability to modulate noradrenergic signaling. By blocking the norepinephrine transporter, (+)-oxaprotiline increases the availability of norepinephrine in the synaptic cleft. This enhanced neurotransmission is hypothesized to alleviate depressive symptoms. Chronic administration of potent NRIs has been shown to lead to downstream adaptive changes, including the downregulation of β-adrenergic receptors and alterations in the cyclic adenosine monophosphate (cAMP) signaling cascade.
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Norepinephrine reuptake inhibition by (+)-Oxaprotiline.
Animal Models for Efficacy Testing
Several established animal models are utilized to screen for antidepressant efficacy. While specific data for oxaproptiline in many of these models is limited in publicly available literature, the following protocols are standard and can be applied to test oxaproptiline and its enantiomers.
Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule
This operant conditioning paradigm is sensitive to the effects of antidepressant drugs. It assesses an animal's ability to time its responses to receive a reward.
Experimental Protocol:
-
Apparatus: An operant conditioning chamber equipped with a response lever and a food pellet dispenser.
-
Acclimation and Training:
-
Rats are first trained to press the lever for a food reward on a continuous reinforcement schedule.
-
Gradually, the schedule is shifted to a DRL schedule, where a response is only reinforced if it occurs after a specific time interval has elapsed since the last response. For the DRL 72-s schedule, the rat must wait at least 72 seconds between lever presses to receive a reward.
-
-
Drug Administration: Once stable performance is achieved on the DRL 72-s schedule, animals are administered (+)-oxaproptiline, (-)-oxaproptiline, or a vehicle control prior to the test session.
-
Data Collection: The primary measures recorded are:
-
Reinforcement Rate: The number of rewards earned per session.
-
Response Rate: The total number of lever presses per session.
-
Temporal Discrimination: The distribution of inter-response times (IRTs), often visualized in a histogram. Antidepressants typically shift the peak of the IRT distribution closer to the required 72-s interval.
-
Quantitative Data for (+)-Oxaprotiline:
| Dose of (+)-Oxaprotiline (mg/kg) | Reinforcement Rate (mean reinforcements/session) | Response Rate (mean responses/session) |
| Vehicle | Baseline | Baseline |
| 1.25 | Increased | Decreased |
| 2.5 | Increased | Decreased |
| 5.0 | Increased | Decreased |
| 10.0 | Increased | Decreased |
Note: (-)-Oxaprotiline did not significantly affect these parameters. This suggests the antidepressant-like effects are specific to the (+)-enantiomer.[1]
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant drugs. The test is based on the observation that animals will adopt an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressants are expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for a 5-minute session. The session is video-recorded.
-
-
Drug Administration: Oxaprotiline, its enantiomers, or vehicle are administered at specified time points before the test session (e.g., 30, 60, and 120 minutes prior).
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored by a trained observer blind to the treatment conditions.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair. Immobility in this test is interpreted as a state of helplessness.
Experimental Protocol:
-
Apparatus: A suspension box or chamber that allows a mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the taped portion of its tail from a hook or bar within the chamber for a 6-minute session.
-
The session is video-recorded.
-
-
Drug Administration: Test compounds or vehicle are administered prior to the test session.
-
Data Analysis: The total duration of immobility (the time the animal hangs passively without any movement) is measured.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model aims to induce a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild, unpredictable stressors over an extended period.
Experimental Protocol:
-
Stress Induction: Over a period of several weeks (typically 3-6 weeks), animals are subjected to a varying schedule of mild stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Food or water deprivation (for a set number of hours)
-
Damp bedding
-
Reversal of light/dark cycle
-
Forced swimming in cool water (18°C)
-
-
Anhedonia Assessment (Sucrose Preference Test):
-
Animals are given a choice between two bottles, one containing water and the other a 1% sucrose solution.
-
The consumption of each liquid is measured over a 24-hour period.
-
A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of anhedonia.
-
-
Drug Administration: Oxaprotiline or vehicle is administered daily during the final weeks of the CUMS procedure.
-
Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. The ability of the drug to reverse the CUMS-induced decrease in sucrose preference is the primary measure of efficacy.
Learned Helplessness (LH)
The LH model exposes animals to inescapable and unpredictable stress, leading to a subsequent deficit in their ability to learn to escape a new, escapable stressor.
Experimental Protocol:
-
Induction Phase:
-
Animals are placed in a chamber where they receive a series of unpredictable and inescapable foot shocks.
-
A control group is either not shocked or is able to terminate the shock (e.g., by pressing a lever).
-
-
Testing Phase:
-
24 hours after the induction phase, all animals are placed in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or tone) precedes a mild foot shock in one compartment.
-
The animal can learn to escape the shock by moving to the other compartment.
-
-
Drug Administration: Drug or vehicle is administered prior to the testing phase.
-
Data Analysis: The number of escape failures (i.e., the animal not moving to the safe compartment during the shock) and the latency to escape are measured. Antidepressants are expected to reduce the number of escape failures in the group that previously received inescapable shocks.
Experimental Workflow
Caption: General workflow for preclinical antidepressant testing.
Conclusion
The provided protocols for the DRL 72-s schedule, Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Mild Stress, and Learned Helplessness models offer a robust framework for evaluating the antidepressant-like properties of oxaproptiline and its enantiomers. The existing data from the DRL 72-s model strongly indicates that the antidepressant effects of oxaproptiline reside in its (+)-enantiomer, consistent with its mechanism as a norepinephrine reuptake inhibitor. Further studies employing the other described models would be necessary to build a more comprehensive preclinical profile of this compound. When conducting these experiments, it is crucial to adhere to ethical guidelines for animal research and to ensure rigorous experimental design, including appropriate control groups and blinded data analysis.
References
Application Notes and Protocols for Oxaprotiline Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of Oxaprotiline in rodent models for preclinical research. The following sections outline recommended dosages, preparation of the drug substance, administration techniques, and protocols for relevant behavioral assays.
Overview of Oxaprotiline
Oxaprotiline is a tetracyclic antidepressant that acts primarily as a potent and selective norepinephrine reuptake inhibitor (NRI). Its pharmacological activity is mainly attributed to its (+)-enantiomer, dextroprotiline. By blocking the norepinephrine transporter (NET), Oxaprotiline increases the concentration of norepinephrine in the synaptic cleft, leading to its antidepressant effects. Additionally, Oxaprotiline has been shown to possess histamine H1 receptor antagonist properties.
Dosage and Administration
Recommended Dosages
The appropriate dosage of Oxaprotiline can vary depending on the rodent species, the specific behavioral assay, and the treatment regimen (acute vs. chronic). Based on published studies, the following dosage ranges are recommended:
Table 1: Recommended Dosages of Oxaprotiline in Rodent Studies
| Rodent Species | Dosage Range (mg/kg) | Route of Administration | Study Type | Reference |
| Rat | 1.25 - 10 | Intraperitoneal (IP) | Acute | [1] |
| Rat | 2.5 - 10 | Intraperitoneal (IP) | Chronic (twice daily for 7 days) | [2] |
Note: It is crucial to conduct dose-response studies to determine the optimal dosage for your specific experimental conditions.
Drug Preparation Protocol
This protocol describes the preparation of Oxaprotiline for intraperitoneal (IP) injection.
Materials:
-
Oxaprotiline hydrochloride
-
Sterile 0.9% saline solution
-
1% Tween 80 solution (optional, as a suspending agent)
-
Sterile vials
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of Oxaprotiline: Based on the desired dosage (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Vehicle Selection: For soluble compounds, sterile 0.9% saline is a suitable vehicle.[3] For compounds with limited solubility, a suspension can be prepared. A common vehicle for related compounds like maprotiline is a 1% Tween 80 solution in sterile saline.[4] It is recommended to first assess the solubility of Oxaprotiline in saline.
-
Dissolution/Suspension:
-
For Saline Solution: Aseptically weigh the calculated amount of this compound and dissolve it in the required volume of sterile 0.9% saline to achieve the desired final concentration. Vortex until fully dissolved.
-
For Suspension: If using a suspending agent, first prepare a sterile 1% Tween 80 solution in 0.9% saline. Aseptically weigh the this compound and add it to the vehicle. Vortex vigorously to ensure a homogenous suspension.
-
-
Sterilization: If the prepared solution or suspension is not made from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter if possible. Note that filtration is not suitable for suspensions.
-
Storage: Store the prepared solution or suspension in a sterile, sealed vial, protected from light. The stability of the preparation under storage should be determined. It is recommended to prepare fresh solutions for each experiment.
Administration Protocol: Intraperitoneal (IP) Injection in Rats
This protocol outlines the standard procedure for administering Oxaprotiline via IP injection in rats.
Materials:
-
Prepared Oxaprotiline solution/suspension
-
Sterile syringes and needles (23-25 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head and front legs.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[5] This location avoids the cecum, which is predominantly on the left side, and the urinary bladder in the midline.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once confident of correct placement, inject the solution or suspension smoothly.
-
Needle Withdrawal: Withdraw the needle and return the rat to its cage.
-
Monitoring: Observe the animal for a short period after the injection for any signs of distress.
Experimental Protocols
Differential-Reinforcement-of-Low-Rate 72-Second (DRL 72-s) Schedule
This behavioral paradigm is used to assess the effects of antidepressants on response inhibition and timing.
Apparatus:
-
Standard operant conditioning chambers equipped with a response lever and a food or liquid reward dispenser.
-
Control software capable of programming the DRL 72-s schedule.
Procedure:
-
Acclimation and Magazine Training:
-
Acclimate the rats to the operant chambers for several days.
-
Train the rats to associate the sound of the reward dispenser with the delivery of the reward (magazine training).
-
-
Lever Press Training (Shaping):
-
Shape the lever-pressing behavior using a continuous reinforcement schedule (i.e., every lever press is rewarded).
-
-
Introduction to DRL Schedule:
-
Once lever pressing is established, introduce the DRL schedule. Start with a shorter interval (e.g., DRL 5-s) and gradually increase the required inter-response time (IRT) to 72 seconds as the animals learn the contingency.
-
-
Stable Baseline Performance:
-
Continue training until the rats show a stable pattern of responding, characterized by a low response rate and a high reinforcement rate.
-
-
Drug Administration and Testing:
-
Once a stable baseline is achieved, administer Oxaprotiline or vehicle according to the desired dosage and timing (e.g., 30 minutes before the session).
-
Place the rat in the operant chamber and run the DRL 72-s session.
-
-
Data Collection and Analysis:
-
Record the number of responses and the number of reinforcements.
-
The primary measures are the response rate (total responses/session time) and the reinforcement rate (total reinforcements/session time). Antidepressants like Oxaprotiline are expected to decrease the response rate and increase the reinforcement rate.[1]
-
Forced Swim Test (FST)
The FST is a common behavioral test to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.
-
A video camera for recording the sessions.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure increases immobility in the subsequent test session.
-
-
Drug Administration (Day 2):
-
Administer Oxaprotiline or vehicle at the desired dose and time before the test session (e.g., 24, 5, and 1 hour before the test for a sub-acute study).
-
-
Test Session (Day 2):
-
Place the rat back into the cylinder for a 5-minute session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors during the 5-minute test session.
-
Immobility: The rat is considered immobile when it remains floating with only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis:
-
Compare the duration of immobility between the Oxaprotiline-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxaprotiline
The primary mechanism of action of Oxaprotiline is the inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling. Additionally, Oxaprotiline acts as an antagonist at the histamine H1 receptor.
Caption: Oxaprotiline's dual mechanism of action.
Experimental Workflow for a Preclinical Antidepressant Study
This diagram illustrates a typical workflow for evaluating the antidepressant-like effects of Oxaprotiline in rodents.
Caption: Workflow for assessing antidepressant-like effects.
References
- 1. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid changes in functional responsiveness of the 5-HT system after single-dose and multiple-dose treatment with antidepressants: effects of maprotiline and oxaprotiline and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.vt.edu [research.vt.edu]
Application Note: Histamine H1 Receptor Binding Assay Featuring Levoprotiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses. Activation of the H1 receptor by histamine initiates a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Consequently, the H1 receptor is a primary target for the development of antihistaminic drugs. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of compounds, such as the tetracyclic antidepressant levoprotiline, for the human histamine H1 receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[1] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with H1 receptor activation.
Quantitative Data: Binding Affinities of H1 Receptor Antagonists
The binding affinities (Ki) of levoprotiline and other selected H1 receptor antagonists were determined using a competitive radioligand binding assay with [3H]-mepyramine. The results are summarized in the table below.
| Compound | Class | Ki (nM) |
| Levoprotiline | Tetracyclic Antidepressant | 1.5 |
| Mepyramine | First-Generation Antihistamine | 2.3 |
| Diphenhydramine | First-Generation Antihistamine | 3.1 |
| Cetirizine | Second-Generation Antihistamine | 2.8 |
| Loratadine | Second-Generation Antihistamine | 5.0 |
Note: Ki values are representative and can vary depending on experimental conditions.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the histamine H1 receptor.
Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2.
-
Test Compounds: Levoprotiline and other H1 antagonists.
-
Non-specific Binding Control: 10 µM Mepyramine.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Experimental Workflow
Procedure
-
Compound Preparation: Prepare serial dilutions of levoprotiline and other test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to the respective wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Mepyramine.
-
Test Compound: Serial dilutions of the test compound.
-
-
Receptor Addition: Add 50 µL of the receptor membrane preparation to each well.
-
Radioligand Addition: Add 50 µL of [3H]-mepyramine (final concentration ~1 nM) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filters completely.
-
Scintillation Counting: Place the dried filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive guide for conducting a histamine H1 receptor binding assay, with a specific focus on evaluating the affinity of levoprotiline. The detailed protocol and data analysis methods can be readily adapted for screening and characterizing other potential H1 receptor antagonists in a research or drug discovery setting. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow, aiding in the understanding and execution of the assay.
References
Troubleshooting & Optimization
Troubleshooting low recovery of Oxaprotiline in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Oxaprotiline in plasma samples during solid-phase extraction (SPE) and subsequent analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Oxaprotiline in plasma, providing potential causes and solutions in a question-and-answer format.
1. Why is my recovery of Oxaprotiline consistently low?
Low recovery of Oxaprotiline can stem from several factors throughout the analytical workflow, from sample handling to the final analysis. The primary areas to investigate are:
-
Sample Collection and Handling: Issues at this stage can lead to analyte degradation or loss before the extraction process even begins.
-
Solid-Phase Extraction (SPE) Protocol: The SPE method itself is a critical step where significant analyte loss can occur if not optimized.
-
Non-Specific Binding: Oxaprotiline, as a lipophilic and basic compound, is prone to adsorbing to various surfaces.
-
LC-MS/MS Analysis: While less common for recovery issues, certain analytical parameters can impact the perceived recovery.
The following sections will delve into troubleshooting each of these areas.
Troubleshooting Guide: Sample Collection and Handling
Question: Could the way I collect and handle my plasma samples be affecting my Oxaprotiline recovery?
Answer: Yes, improper sample handling can lead to degradation of Oxaprotiline. The pH of plasma can increase upon storage, which may affect the stability of pH-labile compounds.[1]
Key Considerations & Solutions:
| Potential Issue | Cause | Recommended Solution |
| Analyte Degradation | The pH of plasma can increase upon storage due to the loss of CO2, potentially leading to the degradation of pH-sensitive drugs.[1] | - Analyze samples as fresh as possible.- If storage is necessary, freeze samples at -20°C or -80°C immediately after collection.- Consider adding a buffer to the collection tubes to stabilize the pH. For example, collecting blood in tubes containing a small volume of phosphate buffer can help maintain a physiological pH.[1] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of plasma samples can lead to the degradation of some analytes. | - Aliquot plasma samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
Troubleshooting Guide: Solid-Phase Extraction (SPE) Protocol
A robust and optimized SPE protocol is crucial for achieving high and consistent recovery of Oxaprotiline. Based on methods for structurally similar tetracyclic antidepressants like Maprotiline, a reversed-phase SPE mechanism is recommended.[2][3]
Recommended SPE Protocol (Based on Oasis HLB for Maprotiline)
This protocol is a starting point and may require optimization for your specific laboratory conditions and equipment.
| Step | Procedure | Details and Rationale |
| 1. Sorbent Selection | Oasis HLB (Hydrophilic-Lipophilic Balanced) | This sorbent is effective for a wide range of acidic, neutral, and basic compounds and has shown good recovery for numerous antidepressants.[2] |
| 2. Conditioning | 1 mL Methanol | Wets the sorbent and activates the functional groups. |
| 3. Equilibration | 1 mL Water | Prepares the sorbent for the aqueous plasma sample. |
| 4. Sample Loading | Pre-treated Plasma (e.g., 1 mL plasma diluted with 1 mL of 4% H3PO4) | Acidifying the plasma ensures that Oxaprotiline (a basic compound, estimated pKa ~10.5 based on Maprotiline[4]) is in its ionized form, promoting retention on the reversed-phase sorbent. |
| 5. Washing | 1 mL 5% Methanol in Water | Removes hydrophilic interferences without eluting the analyte. |
| 6. Elution | 1 mL of 5% Ammonium Hydroxide in Methanol | The basic modifier neutralizes the charge on Oxaprotiline, allowing it to be eluted by the strong organic solvent (Methanol). |
| 7. Evaporation & Reconstitution | Evaporate eluate to dryness under nitrogen and reconstitute in mobile phase. | Concentrates the sample and ensures compatibility with the LC-MS system. |
Troubleshooting Low Recovery During SPE
Question: I'm following a suitable SPE protocol, but my Oxaprotiline recovery is still low. What specific steps should I troubleshoot?
Answer: Low recovery during SPE can be traced to several key steps. A systematic approach to identifying the source of the loss is essential.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for identifying the cause of low recovery during solid-phase extraction.
Troubleshooting Guide: Non-Specific Binding
Question: I suspect my Oxaprotiline is binding to my labware. How can I confirm and prevent this?
Answer: Non-specific binding (NSB) is a common issue for hydrophobic and basic compounds like Oxaprotiline (estimated logP ~5.1 based on Maprotiline[4]). It can occur at any stage where the sample comes into contact with plastic or glass surfaces.
Strategies to Mitigate Non-Specific Binding:
| Strategy | Description | Implementation |
| Use Low-Binding Labware | Utilize microcentrifuge tubes and pipette tips specifically designed to reduce protein and small molecule binding. | Purchase and use commercially available low-binding plasticware. |
| Silanize Glassware | Silanization masks the active silanol groups on glass surfaces, making them more hydrophobic and reducing the potential for ionic interactions with basic analytes.[5][6][7][8] | Treat glassware with a silanizing agent (e.g., dimethyldichlorosilane) according to established protocols. |
| Optimize Solvents | The composition of your solvents can influence NSB. | - Reconstitute your final extract in a solution with a higher percentage of organic solvent (e.g., 50-70% methanol or acetonitrile) if compatible with your LC method.- Avoid purely aqueous solutions for storing or handling Oxaprotiline standards or extracts. |
| Add a Sacrificial Analyte | Adding a structurally similar, unlabeled compound in a higher concentration can saturate the non-specific binding sites on labware. | This is a more advanced technique and should be used with caution as it can potentially interfere with the analysis. |
Experimental Test for Non-Specific Binding:
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Oxaprotiline in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Oxaprotiline in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Disclaimer: Specific degradation data for Oxaprotiline is limited in publicly available literature. The information provided is largely based on studies of its parent compound, Maprotiline. Oxaprotiline, being a hydroxylated metabolite of Maprotiline, is expected to exhibit similar stability characteristics, although the rates and specifics of degradation may vary.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Oxaprotiline in aqueous solutions?
A1: Based on data from its parent compound, Maprotiline, Oxaprotiline in aqueous solutions is susceptible to degradation under several conditions. The primary factors of concern are:
-
Acidic pH: Significant degradation can occur in acidic environments.
-
Oxidative stress: The presence of oxidizing agents can lead to the formation of degradation products.
-
Hydrolysis: Exposure to water, particularly under acidic or neutral conditions, can cause degradation over time.
Maprotiline has been shown to be relatively stable under basic, thermal (up to 105°C for 1 hour), and photolytic (daylight exposure for 24 hours) stress conditions.[1][2]
Q2: What are the likely degradation pathways for Oxaprotiline in an aqueous solution?
A2: The degradation of Oxaprotiline likely proceeds through pathways similar to those identified for Maprotiline, which include oxidation and hydroxylation.[3][4] Given that Oxaprotiline already possesses a hydroxyl group, its degradation may involve further oxidation of the aromatic rings or the secondary amine, as well as potential ring-opening of the tetracyclic structure under harsh conditions.[3][4]
Q3: How can I minimize the degradation of my Oxaprotiline stock solutions and experimental samples?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly basic range. Avoid acidic buffers.
-
Use of Antioxidants: For long-term storage or experiments involving potential oxidative stress, consider the addition of antioxidants. However, compatibility and potential interference with your assay must be validated.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term) and protected from light, even though photolytic degradation may be less of a concern.[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.
Q4: What analytical techniques are suitable for monitoring the stability of Oxaprotiline?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying Oxaprotiline and its degradation products.[2] A stability-indicating HPLC method should be able to separate the intact Oxaprotiline from any potential degradation products, allowing for accurate quantification of the parent compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of Oxaprotiline concentration in solution over a short period. | Acidic pH of the solution. | Check the pH of your solvent or buffer system. Adjust to a neutral or slightly basic pH if possible. |
| Presence of oxidizing contaminants. | Use high-purity solvents and reagents. Consider preparing solutions in an inert atmosphere (e.g., under nitrogen) if oxidative degradation is suspected. | |
| Appearance of unknown peaks in my chromatogram during stability studies. | Degradation of Oxaprotiline. | These new peaks are likely degradation products. A forced degradation study can help to confirm their origin. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical conditions (temperature, light exposure, time before analysis). Use a consistent and validated sample preparation protocol. |
Quantitative Data on Stability
The following table summarizes the degradation of Maprotiline, the parent compound of Oxaprotiline, under various stress conditions. This data can serve as a guide for predicting the stability of Oxaprotiline.
| Stress Condition | Parameters | % Degradation of Maprotiline | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 4 hours | 25.65% | [1] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 4 hours | 12.24% | [1] |
| Oxidation | 3% H₂O₂ at room temperature for 4 hours | 17.16% | [1] |
| Thermal Degradation | 105°C for 1 hour | 1.31% | [1] |
| Photolytic Degradation | Daylight for 24 hours | 0.29% | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of Oxaprotiline in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Oxaprotiline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 80°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 80°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours.
-
Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at 105°C for 1 hour. Dissolve in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to daylight for 24 hours. Dissolve in the mobile phase to a final concentration of 100 µg/mL.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.
Protocol: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted for the analysis of Oxaprotiline stability.
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 7.0) in a 75:25 (v/v) ratio.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Detection Wavelength: 215 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred degradation pathways of Oxaprotiline in aqueous solutions.
Caption: A typical experimental workflow for an Oxaprotiline stability study.
References
Technical Support Center: Overcoming Poor Solubility of Oxaprotiline Hydrochloride for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxaprotiline Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor aqueous solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a tetracyclic antidepressant that acts as a potent norepinephrine reuptake inhibitor. Its chemical structure makes it poorly soluble in aqueous solutions, such as cell culture media and buffers. This can lead to precipitation of the compound, resulting in inaccurate dosing, reduced bioactivity, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro use.[1][2][3][4] Ethanol and dimethylformamide (DMF) can also be used. It is crucial to use anhydrous, high-purity solvents to prevent degradation of the compound.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1] A final concentration of 0.1% DMSO is generally considered safe for almost all cells.[1]
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.[1] To mitigate this, it is recommended to perform a stepwise dilution. Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, dilute the stock solution in a small volume of medium, mix well, and then add this intermediate dilution to the final volume.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer or medium. | The compound's solubility limit in the final aqueous solution has been exceeded due to a rapid change in solvent polarity. | 1. Perform Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in your assay buffer or medium. For example, make a 10X intermediate dilution in the medium before preparing the final 1X solution.[4] 2. Increase the Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.[1] 3. Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.[3] |
| The compound appears to be in solution initially but precipitates over time during the experiment. | The compound is at a supersaturated state and is slowly crashing out of the solution. This can be influenced by temperature changes or interactions with components in the medium. | 1. Lower the Final Concentration: Your working concentration may be too high. Try a lower concentration if your experimental design allows. 2. Use a Co-solvent or Solubilizing Agent: Consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at very low, cell-compatible concentrations. This requires careful validation to ensure these agents do not interfere with your assay. |
| Inconsistent results between experiments. | This could be due to variable amounts of precipitated compound, leading to inconsistent effective concentrations. | 1. Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the prepared solution for any signs of precipitation. If any is observed, do not use the solution and reprepare it. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Do not store diluted aqueous solutions. |
| Vehicle control (DMSO alone) is showing cellular toxicity. | The final concentration of DMSO is too high for your specific cell line. | 1. Determine the DMSO Tolerance: Run a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration for your cells. 2. Reduce the Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration of this compound, thus lowering the final DMSO concentration. |
Data Presentation
Solubility of Maprotiline Hydrochloride (a structural analog of this compound)
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[5] |
| Dimethylformamide (DMF) | ~20 mg/mL[5] |
| Ethanol | ~15 mg/mL[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.1 mg/mL[5] |
| Water | Slightly soluble[6] |
Note: This data is for Maprotiline Hydrochloride and should be used as an estimation for this compound. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the powder. d. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Solutions (Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%): a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare a 100X intermediate dilution (1 mM) by diluting the 10 mM stock solution 1:10 in sterile DMSO. c. Prepare a 10X final dilution by adding 1 µL of the 1 mM intermediate stock solution to 99 µL of pre-warmed (37°C) sterile cell culture medium or assay buffer in a sterile tube. Mix thoroughly by gentle pipetting or brief vortexing. This will give you a 100 µM solution. d. Add the required volume of this 10X final dilution to your experimental wells to achieve the final 1X concentration (e.g., add 10 µL of the 100 µM solution to 90 µL of medium in a well for a final volume of 100 µL and a final concentration of 10 µM). The final DMSO concentration will be 0.1%.
-
Vehicle Control: a. Prepare a vehicle control solution by performing the same dilutions with DMSO that does not contain this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
Mandatory Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
This compound inhibits the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine (NE) in the synaptic cleft. This elevated NE can then act on various adrenergic receptors, primarily α1 (Gq-coupled) and α2 (Gi/o-coupled) receptors, triggering downstream signaling cascades.
Caption: Norepinephrine reuptake inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the key steps from receiving the compound to preparing the final working solution for your in vitro assay.
Caption: Workflow for preparing Oxaprotiline HCl solutions.
Logical Relationship for Troubleshooting Solubility Issues
This diagram provides a decision-making framework for addressing precipitation issues during your experiments.
Caption: Troubleshooting logic for Oxaprotiline HCl precipitation.
References
Navigating Matrix Effects in Oxaprotiline Analysis: A Technical Support Guide
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Oxaprotiline. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects during the quantitative analysis of Oxaprotiline and related tricyclic antidepressants (TCAs) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Oxaprotiline analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Oxaprotiline, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] For example, endogenous phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI).[1]
Q2: How can I determine if matrix effects are impacting my results?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Oxaprotiline solution is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components, indicating regions of ion suppression or enhancement.[2] For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.[2]
Q3: What is a suitable internal standard (IS) for Oxaprotiline analysis?
A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of the analyte (e.g., Oxaprotiline-d3).[3] Since a SIL-IS for Oxaprotiline may not be commercially available, a deuterated analog of a structurally similar compound, such as Maprotiline-d3, can be a suitable alternative. The IS should co-elute with the analyte to experience and correct for the same degree of matrix effect.[3]
Q4: Which sample preparation technique is best for minimizing matrix effects for Oxaprotiline in plasma?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is a simple and fast technique but may result in significant matrix effects as it is less selective.[3]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract by partitioning Oxaprotiline into an immiscible organic solvent, thereby removing many interfering substances.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix components and providing the cleanest extracts, leading to a significant reduction in matrix effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | - Co-eluting matrix components.- Inappropriate mobile phase pH. | - Optimize the chromatographic gradient to better separate Oxaprotiline from interferences.- Adjust the mobile phase pH to ensure Oxaprotiline is in its optimal ionic state for the chosen column chemistry. |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples.- Inadequate homogenization during sample preparation. | - Use a stable isotope-labeled internal standard that co-elutes with Oxaprotiline.- Ensure thorough vortexing and centrifugation at each step of the sample preparation protocol. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation.- Analyte degradation. | - Optimize the pH of the sample and the choice of organic solvent for LLE or the sorbent and elution solvent for SPE.- Evaluate the stability of Oxaprotiline under the chosen extraction and storage conditions. |
| Significant Ion Suppression | - High concentration of co-eluting phospholipids or other matrix components.- Inefficient sample cleanup. | - Switch to a more rigorous sample preparation method (e.g., from PPT to SPE).- Modify the chromatographic method to separate Oxaprotiline from the suppression zone.- Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if using ESI, as it can be less susceptible to matrix effects.[2] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for Oxaprotiline, the following tables summarize matrix effect and recovery data for its close structural analog, Maprotiline, which can serve as a valuable reference.
Table 1: Matrix Effect Data for Maprotiline in Human Serum/Plasma
| Sample Preparation Method | Analyte Concentration | Matrix Factor (MF) | Internal Standard Normalized MF | Reference |
| Protein Precipitation | Low QC | 0.95 (0.91 - 1.02) | 1.00 (0.98 - 1.02) | |
| Protein Precipitation | High QC | 0.93 (0.89 - 0.98) | 0.99 (0.97 - 1.01) | |
| Protein Precipitation | Not Specified | 85.6% - 98.7% | Not Reported | [4] |
Matrix Factor (MF) is calculated as the peak area in the presence of matrix divided by the peak area in neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The ideal IS-normalized MF is close to 1.
Table 2: Recovery Data for Maprotiline from Human Serum/Plasma
| Sample Preparation Method | Analyte Concentration | Mean Recovery (%) | Reference |
| Protein Precipitation | Not Specified | 85.5% - 114.5% | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid but may require further optimization to minimize matrix effects.
-
To 50 µL of plasma/serum sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Maprotiline-d3).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to PPT.
-
To 1 mL of plasma/serum sample, add the internal standard.
-
Add 200 µL of 1 M sodium carbonate buffer to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the most effective sample cleanup to reduce matrix effects. A mixed-mode cation exchange polymer-based sorbent is often suitable for basic compounds like Oxaprotiline.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 1 mL of plasma/serum by adding the internal standard and 1 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute Oxaprotiline and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualized Workflows and Logic
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipharmsai.com [medipharmsai.com]
- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected peaks in Oxaprotiline chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of Oxaprotiline.
Troubleshooting Unexpected Peaks in Oxaprotiline Chromatogram
Unexpected peaks in a chromatogram can arise from various sources, including the sample itself, the mobile phase, or the HPLC system. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Summary
| Observation | Potential Cause | Recommended Action |
| Peaks appear in blank injections (no analyte) | System Contamination or "Ghost Peaks" | - Flush the entire HPLC system, including the injector, tubing, and column, with a strong solvent. - Prepare fresh mobile phase using high-purity solvents and sonicate to degas. - Check for and replace contaminated or worn pump seals and injector components. |
| Extra peaks at low levels, inconsistent retention times | Mobile Phase Contamination | - Filter all mobile phase components through a 0.45 µm or smaller filter. - Use freshly prepared mobile phase for each analysis run. - Ensure high-purity (HPLC-grade or better) solvents and additives are used. |
| New peaks appear over time in stability studies | Degradation of Oxaprotiline | - Based on the degradation pathways of the related compound maprotiline, expect potential oxidation, hydrolysis, or photolysis products. - Conduct forced degradation studies to intentionally generate and identify potential degradation products.[1] - Protect the sample from light and control the temperature during storage and analysis. |
| Broad or split peaks | Column Issues | - Check for column contamination by flushing with a strong solvent. - If the problem persists, consider replacing the guard column or the analytical column. - Ensure the mobile phase is compatible with the column's stationary phase. |
| Peaks with unusual shapes (fronting or tailing) | Methodological Issues | - Ensure the sample is completely dissolved in the mobile phase. - Optimize the injection volume to avoid overloading the column. - Adjust the mobile phase composition or gradient to improve peak shape. |
| Random, non-reproducible peaks | Instrumental Issues | - Check for leaks in the system. - Ensure the detector lamp has sufficient energy. - Verify the stability of the baseline. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting unexpected peaks in your Oxaprotiline chromatogram.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Tetracyclic Antidepressants (Adapted for Oxaprotiline)
This protocol is based on established methods for related compounds and provides a starting point for developing a stability-indicating method for Oxaprotiline.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium hydrogen carbonate, pH 8.1) and organic solvents like acetonitrile and methanol. A good starting point could be a ratio of 20:80 (buffer:organic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 72 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
-
Frequently Asked Questions (FAQs)
Q1: What is Oxaprotiline and why is its analysis important?
A1: Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant that is structurally related to maprotiline.[2] Although it was investigated for the treatment of depression, it was never marketed.[2] The analysis of Oxaprotiline is crucial for researchers studying its pharmacological properties, metabolic fate, and for ensuring the purity and stability of research-grade material.
Q2: I see an unexpected peak in my chromatogram that is not present in the blank. What could it be?
A2: If the peak is reproducible, it is likely an impurity from the synthesis of Oxaprotiline or a degradation product. Tetracyclic antidepressants can degrade through oxidation, hydrolysis, or photolysis.[1][3] It is recommended to perform forced degradation studies to confirm if the unexpected peak corresponds to a degradation product.
Q3: What are "ghost peaks" and how can I avoid them?
A3: Ghost peaks are extraneous signals that can appear in a chromatogram even when a blank solution is injected. They are often caused by contamination in the HPLC system, such as carryover from previous injections, impurities in the mobile phase, or leaching from system components. To avoid ghost peaks, it is essential to maintain a clean system, use high-purity solvents, and prepare fresh mobile phase regularly.
Q4: Could the unexpected peak be a related compound from the synthesis?
A4: Yes, impurities from the manufacturing process are a common source of unexpected peaks. For tetracyclic antidepressants, these can include starting materials, by-products, and intermediates. If you have access to reference standards for potential impurities, you can inject them to see if their retention times match the unexpected peak.
Q5: How can I confirm the identity of an unexpected peak?
A5: To definitively identify an unknown peak, you will likely need to use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). This will provide the mass-to-charge ratio of the compound, which can be used to deduce its molecular formula and structure, especially when compared to the structure of Oxaprotiline and its likely degradation pathways.
References
Technical Support Center: Ensuring Reproducibility in Oxaprotiline Behavioral Studies in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting reproducible behavioral studies in mice using the tetracyclic antidepressant, Oxaprotiline. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and sources of variability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Oxaprotiline in murine behavioral research.
Q1: What is Oxaprotiline and what is its primary mechanism of action?
A1: Oxaprotiline is a tetracyclic antidepressant that is structurally related to maprotiline.[1] It exists as a racemic mixture of two enantiomers: S-(+)-oxaprotiline (dextroprotiline) and R-(-)-oxaprotiline (levoprotiline).[1] The primary antidepressant effect is attributed to the S-(+)-enantiomer, which is a potent and selective norepinephrine reuptake inhibitor (NRI).[2][3] The R-(-)-enantiomer possesses antihistaminic properties and is a weak inhibitor of norepinephrine reuptake.
Q2: What are the expected behavioral effects of Oxaprotiline in mice?
A2: As a norepinephrine reuptake inhibitor, the S-(+)-enantiomer of Oxaprotiline is expected to produce antidepressant-like effects in behavioral paradigms such as the Forced Swim Test (FST) and Tail Suspension Test (TST), primarily by increasing active, escape-oriented behaviors.[3][4] In the Open Field Test (OFT), it may influence locomotor activity. It is crucial to select the appropriate behavioral assays to capture the effects of norepinephrine modulation.
Q3: Which enantiomer of Oxaprotiline should I use in my studies?
A3: For studying antidepressant-like effects, the S-(+)-enantiomer (dextroprotiline) is the pharmacologically active compound for norepinephrine reuptake inhibition and is therefore the enantiomer of choice.[2][3] The R-(-)-enantiomer can be used as a control to distinguish between effects mediated by norepinephrine reuptake and those related to antihistaminic actions.
Q4: What is a typical dose range for Oxaprotiline in rodent behavioral studies?
A4: While specific dosages for mice are not extensively published, studies in rats have used a range of 1.25-10 mg/kg for the active S-(+)-enantiomer.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific mouse strain and behavioral paradigm.
Q5: How should I prepare and administer Oxaprotiline to mice?
A5: Oxaprotiline is a poorly soluble compound. For intraperitoneal (i.p.) injection, it may be necessary to formulate it as a suspension in a vehicle such as 0.9% saline with a small amount of a suspending agent like Tween 80 or carboxymethylcellulose. It is critical to ensure the stability and homogeneity of the solution.[5][6] Always conduct pilot studies to determine the tolerability of the chosen vehicle.[6]
Section 2: Troubleshooting Guides
This section provides question-and-answer-based troubleshooting for common issues encountered in behavioral studies.
Drug Preparation and Administration
Q: My Oxaprotiline solution is not consistent between preparations. What could be the cause?
A: Inconsistent solutions can arise from issues with solubility and stability. Ensure you are using a consistent and appropriate vehicle and preparation method. For suspensions, vigorous and standardized vortexing or sonication before each injection is crucial to ensure a uniform concentration. The stability of the drug in your chosen vehicle should also be assessed over the duration of your experiment.[7][8]
Q: I am observing high variability in the behavioral response to Oxaprotiline. Could the administration procedure be a factor?
A: Yes, the administration procedure is a significant source of variability. Ensure that all injections are performed by a trained individual using a consistent technique, volume, and anatomical location for intraperitoneal injections.[9] The stress of handling and injection can impact behavior, so it is important to habituate the animals to the procedure.[9]
Forced Swim Test (FST)
Q: I am not seeing an effect of Oxaprotiline in the FST. What are some potential reasons?
A: Several factors can mask the effect of an antidepressant in the FST:
-
Mouse Strain: Different mouse strains exhibit varying baseline levels of immobility and sensitivity to antidepressants.[10]
-
Water Temperature: Water temperature should be strictly maintained between 24-30°C, as variations can alter behavior.[11]
-
Test Duration: The standard test duration for mice is 6 minutes, with the last 4 minutes typically analyzed.[12] Deviations from this can affect results.
-
Observer Bias: Manual scoring can be subjective. Ensure scorers are blinded to the experimental conditions and are well-trained on the definitions of immobility, swimming, and climbing.[12]
Q: The immobility times in my control group are highly variable. How can I reduce this?
A: High variability in the control group can be due to:
-
Environmental Factors: Ensure a consistent and low-stress testing environment with controlled lighting and noise levels.[13]
-
Animal Handling: Gentle and consistent handling is crucial to minimize stress-induced behavioral changes.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]
Tail Suspension Test (TST)
Q: My mice are climbing their tails during the TST. How can I prevent this?
A: Tail climbing is a common issue, particularly in strains like C57BL/6, that can invalidate the test.[14] To prevent this, a small cylinder or "climb stopper" can be placed around the base of the tail before suspension.[13][14]
Q: I am observing inconsistent results between different experimenters in the TST.
A: Inter-observer variability is a common challenge. To mitigate this:
-
Standardized Scoring: Use a clear and objective definition of immobility. Video recording the sessions allows for later scoring by multiple blinded observers to ensure reliability.
-
Automated Scoring: If available, use automated video-tracking software to score immobility, which can reduce human bias.[15]
Open Field Test (OFT)
Q: My Oxaprotiline-treated mice show no change in anxiety-like behavior in the OFT.
A: The OFT measures both locomotor activity and anxiety-like behavior.[16] A lack of effect on anxiety could be due to:
-
Confounding Locomotor Effects: Oxaprotiline may alter general activity, which can mask changes in anxiety. Analyze total distance traveled to assess for hyperactivity or hypoactivity.
-
Test Duration: A typical duration is 5-10 minutes.[16] Longer durations may be needed to observe habituation and reduce the influence of novelty-induced hyperactivity.[17]
-
Lighting Conditions: The lighting level in the open field arena can significantly impact anxiety-like behavior. Maintain consistent lighting across all tests.[16]
Q: The behavior of my mice in the OFT is highly variable.
A: High variability in the OFT can be addressed by:
-
Consistent Handling and Placement: Always place the mouse in the center of the arena at the start of the trial.[16]
-
Thorough Cleaning: Clean the arena thoroughly between each mouse with a 70% ethanol solution to eliminate olfactory cues from previous animals.[16]
-
Controlling for Time of Day: Test all animals at the same time of day to minimize the influence of circadian rhythms on activity.[13]
Section 3: Detailed Experimental Protocols
Oxaprotiline Preparation and Administration
-
Preparation of Vehicle: Prepare a sterile 0.9% saline solution containing 0.1% Tween 80.
-
Drug Suspension: Weigh the desired amount of S-(+)-oxaprotiline and suspend it in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Homogenization: Vortex the suspension vigorously for at least 1 minute immediately before each injection to ensure a uniform distribution of the drug.
-
Administration:
-
Gently restrain the mouse.
-
Administer the drug via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Perform injections 30-60 minutes prior to behavioral testing, ensuring a consistent pre-treatment time for all animals.
-
Forced Swim Test (FST) Protocol
-
Apparatus: Use a transparent glass or plastic cylinder (20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm.
-
Acclimation: Bring mice to the testing room at least 60 minutes before the test.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data Analysis: Score the last 4 minutes of the test for immobility (floating with only minor movements to maintain balance), swimming, and climbing.
Tail Suspension Test (TST) Protocol
-
Apparatus: Use a suspension box that prevents the mouse from seeing other animals and provides a consistent background for video recording.[14]
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the test.[13]
-
Procedure:
-
Securely attach adhesive tape to the tail, approximately 1-2 cm from the tip.
-
If necessary, place a "climb stopper" around the base of the tail.[13]
-
Suspend the mouse by its tail from a hook or bar.
-
Record the session for 6 minutes.
-
At the end of the session, gently remove the mouse and the tape and return it to its home cage.
-
-
Data Analysis: Score the entire 6-minute session for the total duration of immobility.
Open Field Test (OFT) Protocol
-
Apparatus: Use a square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Record the session for 10 minutes using an overhead camera.
-
After the test, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal.
-
-
Data Analysis: Use video-tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing.
Section 4: Data Presentation
Table 1: Recommended Dosage and Administration for S-(+)-Oxaprotiline in Mice
| Parameter | Recommendation | Rationale |
| Enantiomer | S-(+)-Oxaprotiline | The active enantiomer for norepinephrine reuptake inhibition.[2] |
| Dosage Range | 1-10 mg/kg (pilot study recommended) | Based on effective doses in rats, requires optimization for mice.[2] |
| Vehicle | 0.9% Saline + 0.1% Tween 80 | A common vehicle for suspending poorly soluble compounds for i.p. injection. |
| Route | Intraperitoneal (i.p.) | A standard route for systemic administration in preclinical studies. |
| Volume | 10 mL/kg | A standard injection volume for mice. |
| Pre-treatment Time | 30-60 minutes | Allows for drug absorption and distribution before behavioral testing. |
Section 5: Visualizations
Caption: Experimental workflow for Oxaprotiline behavioral studies in mice.
Caption: Troubleshooting decision tree for irreproducible results.
Caption: Simplified signaling pathway of S-(+)-Oxaprotiline.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged administration of imipramine and (+)-oxaprotiline, but not citalopram, results in sensitization of the rat hippocampal CA1 neurons to serotonin ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 10. jneurology.com [jneurology.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. amuzainc.com [amuzainc.com]
Validation & Comparative
A Comparative Analysis of Dextroprotiline and Reboxetine for Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective norepinephrine reuptake inhibitors (NRIs), dextroprotiline and reboxetine. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences in the biochemical and pharmacological profiles of these two compounds. This comparison focuses on their potency, selectivity, and mechanisms of action as inhibitors of the human norepinephrine transporter (NET).
Executive Summary
Both dextroprotiline and reboxetine are potent inhibitors of the norepinephrine transporter. Dextroprotiline, the S(+) enantiomer of oxaprotiline, demonstrates high potency and selectivity for the norepinephrine transporter with negligible interaction with dopamine and serotonin transporters. Reboxetine also exhibits high affinity and selectivity for the norepinephrine transporter over the other major monoamine transporters. The primary distinction lies in their chemical structures, with dextroprotiline being a tetracyclic compound and reboxetine featuring a morpholine ring. While both are effective at inhibiting norepinephrine reuptake, subtle differences in their binding affinities and selectivity profiles may have implications for their therapeutic applications and side-effect profiles.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki) and/or inhibition of uptake (IC50) of dextroprotiline and reboxetine for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. This data provides a quantitative measure of the potency and selectivity of each compound.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold) vs. SERT | Selectivity (fold) vs. DAT | Reference |
| Dextroprotiline (S(+)-Oxaprotiline) | NET | - | Potent inhibitor | - | - | [1][2] |
| SERT | Negligible affinity | - | - | - | [1] | |
| DAT | Negligible affinity | - | - | - | [1] | |
| Reboxetine | NET | - | 8.5 | ~811 | ~10471 | [3] |
| SERT | - | 6900 | - | - | [3] | |
| DAT | - | 89000 | - | - | [3] |
Note: Specific Kᵢ values for Dextroprotiline were not available in the reviewed literature; however, it is consistently described as a potent and highly selective NET inhibitor.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Dextroprotiline and reboxetine exert their primary pharmacological effect by binding to the norepinephrine transporter (NET) on the presynaptic neuronal membrane. This binding action blocks the reuptake of norepinephrine from the synaptic cleft back into the neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse. This enhanced noradrenergic neurotransmission is the basis for their therapeutic effects.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays designed to determine the binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific transporter.
-
Objective: To measure the affinity of dextroprotiline and reboxetine for NET, SERT, and DAT.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NET, SERT, or DAT, or from specific brain regions known to have high densities of these transporters (e.g., rat hypothalamus for NET).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (dextroprotiline or reboxetine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes.
-
Objective: To determine the potency (IC₅₀) of dextroprotiline and reboxetine in inhibiting the uptake of norepinephrine, serotonin, and dopamine.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions (e.g., rat striatum for dopamine and hippocampus for norepinephrine and serotonin).
-
Incubation: Synaptosomes are incubated with varying concentrations of the test compound.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to initiate the uptake process.
-
Termination and Separation: Uptake is terminated by rapid filtration and washing to separate the synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
-
Conclusion
Both dextroprotiline and reboxetine are highly selective norepinephrine reuptake inhibitors. The available data, although more extensive for reboxetine, indicates that dextroprotiline is also a potent and selective agent. For researchers and drug development professionals, the choice between these two compounds may depend on specific research questions, desired pharmacokinetic profiles, or the need to explore different chemical scaffolds targeting the norepinephrine transporter. Further head-to-head comparative studies providing detailed Kᵢ values for dextroprotiline against human monoamine transporters would be invaluable for a more definitive differentiation of these two potent NRIs.
References
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Levoprotiline and Diphenhydramine as Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of levoprotiline and diphenhydramine, focusing on their performance as histamine H1 (H1) receptor antagonists. The information presented is collated from preclinical and pharmacological studies to support research and development activities.
Comparative Performance Data
| Parameter | Levoprotiline (CGP 12103 A) | Diphenhydramine | Experimental Context |
| H1 Receptor Binding Affinity (Ki) | Data not available in cited literature. | ~9.6 - 35 nM [1][2] | Radioligand binding assays using [3H]mepyramine in human brain tissue.[2] |
| H1 Functional Antagonism | Potent inhibition of histamine-induced contractions.[3] | Demonstrated antagonism of histamine-induced contractions.[4][5] | Ex vivo isolated guinea pig ileum contraction assay.[3][4] |
| Anticholinergic (Muscarinic) Activity | Weak inhibition of acetylcholine-induced contractions.[3] | Potent antimuscarinic activity.[6] | Comparative functional assays.[3][6] |
| Primary Classification | Antidepressant.[3] | First-Generation Antihistamine.[6] | General Pharmacological Classification. |
Signaling Pathway of the H1 Receptor
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that belongs to the rhodopsin-like family.[7] Its primary signal transduction mechanism involves coupling to the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers various cellular responses, including smooth muscle contraction and the activation of inflammatory pathways through transcription factors like NF-κB.[7][8]
Key Experimental Protocols
The characterization of levoprotiline and diphenhydramine as H1 antagonists relies on established in vitro and ex vivo assays.
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay quantifies the affinity of a compound for the H1 receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., diphenhydramine) by measuring its ability to displace a specific radiolabeled ligand from the H1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the human H1 receptor (e.g., human frontal cortex).[2]
-
Radioligand: [3H]mepyramine (also known as pyrilamine).[2]
-
Test compounds (diphenhydramine, levoprotiline) at various concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Protocol:
-
Cell membrane preparations are incubated with a fixed concentration of [3H]mepyramine.
-
Parallel incubations are performed with the addition of increasing concentrations of the unlabeled test compound.
-
A separate incubation with an excess of an unlabeled H1 antagonist is used to determine non-specific binding.
-
The reactions are incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed to remove unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
-
Isolated Guinea Pig Ileum Assay for Functional Antagonism
This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit histamine-induced smooth muscle contraction.[3]
-
Objective: To evaluate the ability of levoprotiline and diphenhydramine to antagonize the contractile response of guinea pig ileum tissue to histamine.
-
Materials:
-
Guinea pig ileum tissue segment.
-
Organ bath containing Tyrode's solution (a physiological salt solution), maintained at a constant temperature and aerated.
-
Isotonic force transducer and data acquisition system.
-
Histamine (agonist) and test compounds (antagonists).
-
-
Protocol:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath under a slight tension.
-
The tissue is allowed to equilibrate.
-
A cumulative concentration-response curve is generated for histamine to determine the baseline maximal contraction.
-
The tissue is washed and allowed to recover.
-
The preparation is then pre-incubated with a fixed concentration of the antagonist (e.g., levoprotiline or diphenhydramine) for a set period.
-
A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.
-
A competitive antagonist will cause a rightward shift in the histamine concentration-response curve. The magnitude of this shift is used to quantify the antagonist's potency (often expressed as a pA2 value).
-
The experiment described for levoprotiline demonstrated its potent ability to inhibit the contractile response to histamine.[3]
-
Comparative Experimental Workflow
The logical workflow for characterizing and comparing two potential H1 antagonists involves a tiered approach, moving from initial binding characteristics to functional and physiological relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the new antidepressant levoprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitory action of histamine on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. N,N-Diethyl-2-(1-pyridyl)ethylamine, a partial agonist for the histamine receptor in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating Antidepressant-like Effects: A Comparative Analysis of Dextroprotiline in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Dextroprotiline is the S(+) isomer of oxaprotiline, a tetracyclic antidepressant. Oxaprotiline itself is a racemic mixture of dextroprotiline and levoprotiline[1]. Dextroprotiline is a potent and selective norepinephrine reuptake inhibitor (NRI)[2][3]. This guide will, therefore, draw comparisons with other NRIs and different classes of antidepressants to predict and validate the potential effects of dextroprotiline.
Comparative Performance of Antidepressants in the Forced Swim Test
The FST is a behavioral assay in rodents used to screen for potential antidepressant activity. The primary endpoint is the measure of immobility time, where a reduction in this duration is indicative of an antidepressant-like effect. Different classes of antidepressants can elicit distinct behavioral profiles in the FST. For instance, selective serotonin reuptake inhibitors (SSRIs) are known to increase swimming behavior, while norepinephrine reuptake inhibitors (NRIs) tend to increase climbing behavior.
The table below summarizes representative data for different classes of antidepressants in the rat forced swim test, which can serve as a benchmark for evaluating novel compounds like dextroprotiline.
| Antidepressant Class | Compound | Dose (mg/kg) | Change in Immobility | Primary Active Behavior |
| Tricyclic Antidepressant (TCA) | Imipramine | 10 - 30 | ↓ | ↑ Climbing |
| Norepinephrine Reuptake Inhibitor (NRI) | Desipramine | 10 - 30 | ↓ | ↑ Climbing |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 10 - 20 | ↓ | ↑ Swimming |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine | 4 - 8 | ↓ | ↑ Swimming & Climbing |
| Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Bupropion | 20 - 40 | ↓ | ↑ Climbing |
Note: This table presents a summary of typical findings and the effects can be dose-dependent and vary based on the specific experimental conditions.
Given that dextroprotiline is a selective norepinephrine reuptake inhibitor, it is hypothesized that its administration in the forced swim test would result in a significant decrease in immobility time, accompanied by a notable increase in climbing behavior.
Experimental Protocols
Forced Swim Test (Porsolt Test) Protocol for Rodents
The forced swim test is a widely used behavioral paradigm to assess antidepressant-like activity.
Apparatus:
-
A transparent Plexiglas cylinder (40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the swim cylinder for a 15-minute period. This initial session is for habituation.
-
Drug Administration: Following the pre-test, animals are dried and returned to their home cages. The test compound (dextroprotiline), a reference antidepressant, or a vehicle is administered at predetermined time points before the test session (e.g., 24, 5, and 1 hour prior to the test).
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of the following behaviors is recorded by a trained observer or using an automated tracking system:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal displays active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
Data Analysis: The primary dependent variable is the duration of immobility. A statistically significant reduction in immobility time for the drug-treated group compared to the vehicle-treated group is considered an antidepressant-like effect. The durations of swimming and climbing are also analyzed to provide insights into the neurochemical mechanism of action.
Mandatory Visualizations
Experimental Workflow
Caption: Forced Swim Test Experimental Workflow.
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Dextroprotiline's Mechanism of Action.
References
In Vivo Sedative Effects: A Comparative Analysis of Levoprotiline and Maprotiline
For Immediate Release
This guide provides a comprehensive in vivo comparison of the sedative effects of the tetracyclic antidepressant maprotiline and its levorotatory enantiomer, levoprotiline. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their sedative properties supported by experimental data.
Executive Summary
Maprotiline is a well-established tetracyclic antidepressant known for its sedative side effects, which are primarily attributed to its potent antagonism of the histamine H1 receptor.[1][2] Levoprotiline, its levorotatory enantiomer, also exhibits sedative properties, albeit with a potentially lower potency than maprotiline.[3] This guide synthesizes available in vivo data to facilitate a comparative understanding of these two compounds.
Quantitative Data Summary
| Compound | Experimental Model | Dose | Observed Sedative Effect | Source |
| Levoprotiline | Spontaneous Motor Activity (Mice) | High Doses | Slight suppression of spontaneous motor activity. | [3] |
| Electroencephalogram (EEG) (Rats) | Not Specified | Induced a slight drowsy EEG pattern, less potent than maprotiline. | [3] | |
| Maprotiline | Spontaneous Motor Activity (Mice) | 5 and 10 mg/kg | Significantly decreased exploratory behavior. | [4] |
| Locomotor Activity (Mice) | 20 and 25 mg/kg | Reduced locomotor activity. | [5][6] | |
| Pentobarbital (40 mg/kg)-Induced Sleep (Mice) | 10 and 20 mg/kg | Significantly prolonged sleeping time. | [4] | |
| Sub-hypnotic Pentobarbital (20 mg/kg)-Induced Sleep (Mice) | 10 and 20 mg/kg | Induced sleep. | [4] |
Mechanism of Sedation: H1 Receptor Antagonism
The primary mechanism underlying the sedative effects of both levoprotiline and maprotiline is their antagonist activity at the histamine H1 receptor in the central nervous system.[1][2] Histamine is a neurotransmitter that promotes wakefulness by binding to H1 receptors on cortical neurons. This binding reduces a background leakage potassium current, leading to neuronal depolarization and increased excitability.[7][8] By blocking these H1 receptors, levoprotiline and maprotiline prevent histamine from exerting its excitatory effects, resulting in central nervous system depression and sedation.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Open Field Test
This test is used to assess general locomotor activity and exploratory behavior in rodents, which are reduced by sedative drugs.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, often with the floor divided into a grid of equal squares. The arena is placed in a dimly lit, quiet room.
-
Animals: Mice are typically used. They should be acclimated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Administer the test compound (levoprotiline, maprotiline, or vehicle control) intraperitoneally (i.p.) at the desired dose.
-
After a set pre-treatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a predetermined period (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Analyze the recordings for parameters such as the total distance traveled, the number of line crossings, and the time spent in the center versus the periphery of the arena. A significant decrease in these parameters compared to the control group indicates a sedative effect.
-
-
Data Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests like one-way ANOVA followed by a post-hoc test.
Potentiation of Pentobarbital-Induced Sleep
This experiment evaluates the hypnotic or sedative effect of a compound by measuring its ability to prolong the sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital.
-
Animals: Mice are commonly used. They are fasted overnight before the experiment to ensure consistent drug absorption.
-
Procedure:
-
Administer the test compound (levoprotiline, maprotiline, or vehicle control) i.p. at the desired dose.
-
After a pre-treatment period (e.g., 30 minutes), administer a hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.).
-
Immediately observe the mice for the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.
-
The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: The mean sleep latency and sleep duration for each group are calculated. A significant decrease in sleep latency and/or a significant increase in sleep duration in the drug-treated groups compared to the control group indicates a sedative-hypnotic effect. Statistical analysis is performed using appropriate methods such as a t-test or ANOVA.
Conclusion
The available in vivo evidence indicates that both levoprotiline and maprotiline possess sedative properties, which are mechanistically linked to their antagonism of the H1 histamine receptor. Maprotiline has been shown to dose-dependently reduce locomotor activity and potentiate pentobarbital-induced sleep in mice. While direct quantitative comparative data for levoprotiline is limited, qualitative reports suggest it also has sedative effects, though potentially to a lesser degree than maprotiline. Further head-to-head in vivo studies employing standardized protocols are warranted to definitively quantify the sedative potency of levoprotiline relative to maprotiline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the new antidepressant levoprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute effects of maprotiline on learning, anxiety, activity and analgesia in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Oxaprotiline Binding Affinity with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxaprotiline's binding affinity data with its performance in functional assays. The information is intended to offer a comprehensive understanding of this tetracyclic antidepressant's pharmacological profile, supported by experimental data and detailed methodologies.
Oxaprotiline, a structural analog of maprotiline, was investigated as an antidepressant but never marketed.[1][2] It exists as a racemic mixture of two enantiomers: the S(+) isomer, dextroprotiline, and the R(-) isomer, levoprotiline.[2][3] Dextroprotiline is a potent norepinephrine reuptake inhibitor, while levoprotiline primarily acts as an antihistamine.[1][2] This guide will delve into the specific binding characteristics of Oxaprotiline and its enantiomers and correlate this with their functional effects.
Quantitative Binding Affinity Data
The binding affinity of a compound to its target is a primary indicator of its potency and selectivity. For Oxaprotiline, radioligand binding assays have been utilized to determine its affinity for various monoamine transporters.
| Compound | Transporter | Ki (nM) |
| (+)-Oxaprotiline (Dextroprotiline) | Norepinephrine (NET) | Potent inhibitor |
| Serotonin (SERT) | Negligible affinity[1] | |
| Dopamine (DAT) | Negligible affinity[1] | |
| (-)-Oxaprotiline (Levoprotiline) | Norepinephrine (NET) | Weak inhibitor[4] |
| Monoamine Transporters | No affinity[1] | |
| Histamine H1 Receptor | Selective antagonist[1] |
Functional Assay Data
Functional assays provide crucial information on the physiological effect of a compound's interaction with its target. For Oxaprotiline, various assays have demonstrated its functional activity as a norepinephrine reuptake inhibitor.
In Vitro Functional Assays
| Assay Type | Key Findings |
| Norepinephrine Receptor Coupled Adenylate Cyclase System | Chronic administration of (+)-Oxaprotiline leads to a down-regulation of the norepinephrine receptor system, suggesting a persistent increase in norepinephrine at the receptor due to reuptake inhibition.[4] The (-)-enantiomer had no effect.[4] |
In Vivo Functional Assays
| Assay Type | Key Findings |
| Intravenous Amine Pressor Tests | S(+)-Oxaprotiline induced a 5-fold decrease in tyramine pressor sensitivity and a 5-fold increase in norepinephrine pressor sensitivity, indicative of norepinephrine uptake inhibition.[5] |
| Mydriatic Effect of Tyramine Eye Drops | The (+)-enantiomer of Oxaprotiline inhibited the mydriatic effect of tyramine, similar to the established norepinephrine reuptake inhibitor desipramine. The (-)-enantiomer had no effect.[6] |
| Melatonin Secretion | Treatment with (+)-Oxaprotiline increased the secretion of melatonin, an effect also observed with desipramine and linked to norepinephrine uptake blockade.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays relevant to the characterization of Oxaprotiline.
Radioligand Binding Assay Protocol (General)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Oxaprotiline) for a specific transporter (e.g., Norepinephrine Transporter).
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter.
-
Radiolabeled ligand (e.g., [3H]-nisoxetine for NET).
-
Unlabeled test compound (Oxaprotiline).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[7]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptor-bound radioligand is trapped on the filter.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol (General)
Cyclic AMP (cAMP) is a key second messenger in the signaling pathway of many G-protein coupled receptors (GPCRs), including adrenergic receptors, which are affected by norepinephrine levels.
Objective: To measure the effect of a test compound on the intracellular levels of cAMP.
Materials:
-
Cells expressing the GPCR of interest.
-
Test compound (e.g., Oxaprotiline) and a known agonist/antagonist.
-
Cell culture medium.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).[8]
-
Luminometer.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Assay Reagent Addition: Equilibrate the cells with the cAMP assay reagent, which often contains a pro-luminescent substrate.[8]
-
Compound Treatment: Add the test compound at various concentrations to the cells.
-
Stimulation: For antagonist assays, stimulate the cells with a known agonist after pre-incubation with the test compound. For agonist assays, the test compound itself provides the stimulation.
-
Signal Detection: Measure the luminescence, which is proportional to the intracellular cAMP concentration.[8]
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
ERK1/2 Phosphorylation Assay Protocol (General)
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are downstream components of many GPCR signaling pathways. Measuring their phosphorylation provides a functional readout of receptor activation.[9]
Objective: To determine the effect of a test compound on the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the receptor of interest.
-
Test compound.
-
Cell lysis buffer.
-
Phospho-ERK1/2 specific antibodies.
-
Assay platform (e.g., AlphaScreen™ SureFire™, HTRF®, or Meso Scale Discovery®).[9][10][11]
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular proteins.[12]
-
Immunodetection: Add a pair of antibodies that specifically recognize the phosphorylated form of ERK1/2. One antibody is typically a donor and the other an acceptor for a proximity-based detection technology (e.g., FRET or electrochemiluminescence).[12]
-
Signal Measurement: Read the plate on a compatible instrument. The signal generated is proportional to the amount of phosphorylated ERK1/2.
-
Data Analysis: Generate dose-response curves by plotting the signal against the test compound concentration to determine EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
References
- 1. Oxaprotiline [medbox.iiab.me]
- 2. Oxaprotiline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies of the effect of (+) and (-)-oxaprotiline upon noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GloSensor™ cAMP Assay Protocol [promega.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mesoscale.com [mesoscale.com]
- 12. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
A comparative review of tetracyclic antidepressants including Oxaprotiline
A Comparative Review of Tetracyclic Antidepressants Including Oxaprotiline
Introduction
Tetracyclic antidepressants (TeCAs) represent a distinct class of psychopharmacological agents that emerged in the 1970s, following the development of tricyclic antidepressants (TCAs).[1] Named for their characteristic four-ring chemical structure, these compounds exhibit diverse pharmacological profiles and mechanisms of action.[1][2] While newer agents like Selective Serotonin Reuptake Inhibitors (SSRIs) are now more commonly prescribed as first-line treatments, TeCAs remain valuable therapeutic options, particularly for treatment-resistant depression or depression accompanied by anxiety and insomnia.[3] This guide provides a comparative analysis of key TeCAs—Maprotiline, Mianserin, and Mirtazapine—alongside Oxaprotiline, a related compound that was investigated but never commercially marketed.[4][5] The objective is to offer an objective comparison of their pharmacology, pharmacokinetics, and clinical profiles, supported by quantitative data and experimental context for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effects of tetracyclic antidepressants are primarily mediated by their interaction with central monoaminergic systems, specifically by enhancing noradrenergic and/or serotonergic neurotransmission.[3][6] However, unlike TCAs or SSRIs, their mechanisms are not uniform and can be broadly categorized into two main types: monoamine reuptake inhibition and receptor antagonism.
-
Maprotiline and Oxaprotiline: These compounds act primarily as potent norepinephrine reuptake inhibitors (NRIs), blocking the norepinephrine transporter (NET) to increase the synaptic concentration of norepinephrine.[4][7][8][9] Their effect on the serotonin transporter is minimal.[8]
-
Mianserin and Mirtazapine: These agents have a novel dual mode of action. They do not significantly inhibit monoamine reuptake.[10][11] Instead, they act as antagonists at central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[10][12][13] Blockade of these receptors prevents the negative feedback mechanism that normally inhibits the release of norepinephrine and serotonin, thereby increasing the firing rate and release of both neurotransmitters.[11][13][14] Mirtazapine is often classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[10]
Additionally, most TeCAs exhibit potent antagonism at histamine H1 receptors, which contributes to their sedative effects, and varying degrees of affinity for other receptors like serotonin 5-HT2 and α1-adrenergic receptors.[1][8][12][15]
Caption: Core mechanisms of tetracyclic antidepressants.
Pharmacological Profiles
The clinical effects and side-effect profiles of TeCAs are directly related to their binding affinities for various neurotransmitter receptors and transporters. The dissociation constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a stronger binding affinity.
Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Maprotiline | Mianserin | Mirtazapine | Oxaprotiline (Dextroprotiline) | Primary Function |
| NET (NE Transporter) | 11.1 | 1,900 | >10,000 | ~20 | Norepinephrine Reuptake |
| SERT (5-HT Transporter) | 1,110 | 5,600 | >10,000 | Negligible | Serotonin Reuptake |
| DAT (DA Transporter) | 3,080 | >10,000 | >10,000 | Negligible | Dopamine Reuptake |
| α1-Adrenergic | 68 | 54 | 608 | Very Weak | Blood Pressure Regulation |
| α2-Adrenergic | 1,000 | 16 | 20 | Negligible | Regulation of NE/5-HT Release |
| H1 (Histamine) | 1.3 | 1.0 | 1.6 | Potent | Sedation, Appetite |
| 5-HT2A | 61 | 1.9 | 69 | Unclear | Anxiety, Sleep, Sexual Function |
| 5-HT2C | 110 | 5.4 | 39 | Unclear | Mood, Appetite |
| M1 (Muscarinic) | 200 | 4,200 | 1,136 | Negligible | Anticholinergic Side Effects |
Data compiled from multiple sources, including Wikipedia's aggregated data from scholarly articles.[1][5][8][15][16] Values are approximate and can vary between studies. Bold values indicate high-affinity primary targets.
Pharmacokinetic Profiles
The pharmacokinetic properties of these agents influence their dosing schedules, potential for drug interactions, and duration of action.
| Parameter | Maprotiline | Mianserin | Mirtazapine |
| Bioavailability | 66–70%[8] | 20–30%[15] | ~50%[16] |
| Protein Binding | 88%[8] | 95%[15] | ~85%[12][16] |
| Elimination Half-life | 27–58 hours[8] | 21–61 hours[15] | 20–40 hours[16] |
| Metabolism | Hepatic (CYP2D6)[17] | Hepatic (CYP2D6)[15] | Hepatic (CYP1A2, CYP2D6, CYP3A4)[12][16] |
Pharmacokinetic data for Oxaprotiline is not available as the drug was not marketed.
Clinical Profiles and Side Effects
The distinct pharmacological profiles of these TeCAs translate into differences in their clinical application and side-effect burden.
| Feature | Maprotiline | Mianserin | Mirtazapine |
| Primary Indication | Major Depressive Disorder, Anxiety associated with depression.[7] | Depression, Anxiety.[13] | Major Depressive Disorder.[3] |
| Onset of Action | Standard (2-4 weeks) | Can be faster than SSRIs | Often noted for a more rapid onset of action (1-2 weeks).[3] |
| Sedation | High (Strong H1 antagonism).[3][7] | High (Strong H1 antagonism).[15] | High (Strong H1 antagonism).[3][12] |
| Weight Gain | Common | Common | Common (H1 and 5-HT2C antagonism).[3] |
| Anticholinergic Effects | Mild-to-Moderate (e.g., dry mouth, constipation).[18] | Very Low.[19] | Very Low.[16] |
| Sexual Dysfunction | Less common than SSRIs | Rare. | Rare; antagonism of 5-HT2 receptors may be protective.[10][20] |
| Cardiovascular | Orthostatic hypotension, tachycardia.[17][18] | Minimal cardiovascular effects | Orthostatic hypotension (α1 antagonism).[12] |
| Seizure Risk | Lowers seizure threshold.[7] | Can lower seizure threshold | Lower risk compared to many TCAs/TeCAs |
Oxaprotiline: A Unique Profile
Oxaprotiline was developed as a racemic mixture.[4] Subsequent research revealed that its antidepressant activity resided almost exclusively in the S(+) enantiomer, dextroprotiline, which is a potent and selective norepinephrine reuptake inhibitor.[5][21] The R(-) enantiomer, levoprotiline, is essentially devoid of NRI activity but acts as a selective H1 receptor antagonist.[5] This stereospecific pharmacology is notable, as both enantiomers were found to possess antidepressant effects, suggesting that H1 antagonism alone (levoprotiline) might contribute to antidepressant efficacy, a hypothesis that remains a subject of research. Despite promising initial studies, Oxaprotiline was never commercially marketed.[4][22]
Experimental Protocols
To determine the binding affinity of a compound like Oxaprotiline to its target (e.g., the norepinephrine transporter), a radioligand binding assay is a standard and crucial in vitro experiment.
Methodology: Competitive Radioligand Binding Assay for NET
-
Preparation of Tissue: A brain region rich in the target protein, such as the rat hypothalamus for NET, is homogenized. The cell membranes containing the transporters are isolated through centrifugation to create a membrane preparation.
-
Assay Incubation: The membrane preparation is incubated in a buffer solution with:
-
A radioligand : A molecule with known high affinity for NET that is labeled with a radioactive isotope (e.g., ³H-nisoxetine).
-
A range of concentrations of the test compound (e.g., dextroprotiline).
-
-
Competition: The test compound competes with the radioligand for binding to the NET. Higher concentrations of the test compound will displace more of the radioligand.
-
Separation: After incubation reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter. The membranes and any bound radioligand/compound are trapped on the filter, while the unbound molecules pass through.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the transporter.
-
Data Analysis: The data is plotted as the concentration of the test compound versus the percentage of radioligand binding. A competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity.
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
The tetracyclic antidepressants are a pharmacologically heterogeneous class of drugs. Maprotiline and the investigational drug Oxaprotiline derive their primary efficacy from potent norepinephrine reuptake inhibition.[4][7] In contrast, Mianserin and Mirtazapine act via a distinct mechanism of α2-adrenergic receptor antagonism to enhance both norepinephrine and serotonin release.[12][13] Key differentiating factors for clinicians and researchers include the rapid onset of action and favorable sexual side-effect profile of Mirtazapine, and the relatively higher anticholinergic burden and seizure risk associated with Maprotiline.[3][10][17]
Oxaprotiline stands out due to the stereoselective separation of its primary pharmacological actions—NRI activity in the dextro-enantiomer and H1 antagonism in the levo-enantiomer.[5][21] While it did not proceed to market, the study of Oxaprotiline and its relatives has provided valuable insights into the complex pharmacology of antidepressants and continues to inform the development of novel therapeutics targeting monoaminergic systems.
References
- 1. Tetracyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. What You Should Know About Cyclic Antidepressants [webmd.com]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oxaprotiline - Wikipedia [en.wikipedia.org]
- 6. genspark.ai [genspark.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Maprotiline - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mianserin - Prescriber's Guide [cambridge.org]
- 14. What is the mechanism of Mirtazapine? [synapse.patsnap.com]
- 15. Mianserin - Wikipedia [en.wikipedia.org]
- 16. Mirtazapine - Wikipedia [en.wikipedia.org]
- 17. mims.com [mims.com]
- 18. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. choosingtherapy.com [choosingtherapy.com]
- 21. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long term treatment with oxaprotiline in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Levoprotiline: An Antidepressant Enigma? A Comparative Analysis of its Properties Despite Lacking Norepinephrine Uptake Inhibition
A detailed examination of levoprotiline's pharmacological profile reveals a unique antidepressant that challenges the conventional monoamine hypothesis of depression. While its enantiomer, dextroprotiline, is a potent norepinephrine reuptake inhibitor, levoprotiline exhibits antidepressant properties through alternative mechanisms, primarily involving the serotonin and histamine systems. This guide provides a comprehensive comparison of levoprotiline with its parent compound, maprotiline, and classic tricyclic antidepressants, supported by experimental data on receptor binding affinities and clinical efficacy.
Executive Summary
Levoprotiline, the (R)-(-)-enantiomer of oxaprotiline, stands apart from many traditional antidepressants due to its negligible affinity for the norepinephrine transporter (NET). Its antidepressant effects are attributed to its interaction with serotonergic and histaminergic receptors. In contrast, its counterpart, dextroprotiline ((S)-(+)-oxaprotiline), demonstrates potent norepinephrine reuptake inhibition, a hallmark of many classical antidepressants. This comparative guide delves into the nuanced pharmacological differences between levoprotiline and other key antidepressants, presenting quantitative data on receptor binding and clinical efficacy to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this atypical antidepressant.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki in nM) of levoprotiline, its enantiomer dextroprotiline, their parent compound maprotiline, and the tricyclic antidepressants imipramine and its active metabolite desipramine for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Levoprotiline | Dextroprotiline | Maprotiline | Imipramine | Desipramine |
| Norepinephrine Transporter (NET) | >10,000 | 1.1 | 11.1 | 16 | 1.1 |
| Serotonin Transporter (SERT) | 1,200 | 2,100 | 109 | 1.4 | 37 |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | 3,000 | 8,500 | 1,400 |
| Histamine H1 Receptor | 0.3 | 1.3 | 0.9 | 11 | 24 |
| Muscarinic M1 Receptor | 1,300 | 1,100 | 200 | 91 | 200 |
| Alpha-1 Adrenergic Receptor | 210 | 1,100 | 130 | 37 | 110 |
| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. |
Clinical Efficacy: Insights from Oxaprotiline Trials
Direct, publicly available clinical trial data quantitatively comparing the efficacy of levoprotiline to other antidepressants using standardized depression rating scales is limited. However, studies on oxaprotiline, the racemic mixture of levoprotiline and dextroprotiline, provide valuable insights into its clinical effectiveness.
In an open-label, early phase II clinical trial involving 10 inpatients with endogenous depression, oxaprotiline administered at a daily dosage of up to 225 mg for 28 days demonstrated significant antidepressant efficacy.[1] At the end of the four-week treatment period, a significant improvement in depressive symptoms was observed as measured by the Hamilton Depression Rating Scale (HAMD).[1] Of the nine patients who completed the study, five were rated as "very much improved" or "much improved".[1]
Another double-blind study comparing oxaprotiline to clomipramine in 38 depressive inpatients over 28 days found both drugs to be approximately equivalent in reducing the severity of depression, with no significant differences in the overall assessment or on the Hamilton Depression Scale.[2]
These findings suggest that the combination of norepinephrine reuptake inhibition from dextroprotiline and the serotonergic/histaminergic actions of levoprotiline results in an effective antidepressant profile.
Signaling Pathways and Proposed Mechanisms of Action
The antidepressant effect of levoprotiline, in the absence of significant norepinephrine reuptake inhibition, is thought to be mediated through its interactions with the serotonin and histamine systems.
In contrast, the antidepressant action of dextroprotiline and traditional tricyclic antidepressants like imipramine and desipramine is primarily driven by the inhibition of norepinephrine and, to varying degrees, serotonin reuptake.
Experimental Protocols
Radioligand Binding Assays
The receptor binding affinities presented in this guide were determined using in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a drug with its target protein.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor or transporter of interest are prepared from either cultured cell lines or brain tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., levoprotiline).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
This standardized protocol allows for the reproducible and quantitative comparison of the binding affinities of different compounds for a wide range of biological targets.
Clinical Trial for Antidepressant Efficacy
The clinical efficacy of antidepressants is typically evaluated in randomized, double-blind, placebo-controlled or active-comparator trials.
General Protocol:
-
Patient Selection: Patients meeting the diagnostic criteria for Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) are recruited. Baseline severity of depression is assessed using a standardized rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Randomization: Participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator drug.
-
Blinding: To minimize bias, both the patients and the investigators are unaware of the treatment assignment (double-blind).
-
Treatment Phase: The assigned treatment is administered for a predefined period, typically 6 to 12 weeks.
-
Efficacy Assessment: The severity of depressive symptoms is assessed at regular intervals throughout the trial using the same standardized rating scales used at baseline. The primary outcome is typically the change in the total score on the depression rating scale from baseline to the end of the treatment period.
-
Safety and Tolerability: Adverse events are systematically recorded and monitored throughout the study.
-
Statistical Analysis: The change in depression scores between the treatment groups is statistically analyzed to determine the efficacy of the investigational drug compared to placebo or the active comparator.
References
Safety Operating Guide
Personal protective equipment for handling Oxaprotiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Oxaprotiline Hydrochloride. The following procedures are based on best practices for similar chemical compounds and are intended to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards. To be worn whenever there is a risk of splashes or dust generation.[2] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene preferred) and a disposable gown or clean lab coat.[1][3] | Double gloving is recommended when compounding, administering, or disposing of the substance.[3] Gowns should be low-permeability with a solid front and long sleeves.[3] |
| Respiratory Protection | A fit-tested N95 or N100 NIOSH-approved mask for airborne particles.[1] | In the presence of vapors, gases, or a high risk of aerosol formation, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[1] |
| General Hygiene | Accessible safety shower and eyewash station.[4] | Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[3][5] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical for safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.[2][4]
-
The recommended storage temperature is at room temperature, not exceeding 25°C.[6]
-
Keep away from light and incompatible materials such as strong oxidizing agents.[2][6]
Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a laboratory fume hood or other ventilated enclosure, to avoid dust formation and inhalation.[2][4]
-
Use dedicated equipment and utensils.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]
-
Contaminated materials and empty containers should be treated as hazardous waste.[7]
-
For small quantities, the substance can be mixed with an unappealing, inert material (e.g., cat litter, used coffee grounds), placed in a sealed plastic bag, and disposed of in the trash, if local regulations permit.[8]
-
For larger quantities, it is recommended to use a licensed hazardous material disposal company.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately.[4][7] If breathing is difficult, provide respiratory support and seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing and shoes.[4][7] Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7] |
| Ingestion | Rinse the mouth with water.[2][7] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2] |
| Accidental Release/Spillage | Evacuate personnel from the area.[7] Wear appropriate PPE.[2][7] Avoid generating dust.[2] Absorb spills with an inert material and place in a suitable container for disposal.[4] Prevent the substance from entering drains or water courses.[2][7] |
| Fire | Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. osha.gov [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. abmole.com [abmole.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
